Product packaging for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde(Cat. No.:CAS No. 34734-20-8)

1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Número de catálogo: B1594716
Número CAS: 34734-20-8
Peso molecular: 174.2 g/mol
Clave InChI: ZIOUQTZLLSBGDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Ethyl-1H-benzoimidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1594716 1-Ethyl-1H-benzoimidazole-2-carbaldehyde CAS No. 34734-20-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-ethylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOUQTZLLSBGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359421
Record name 1-ethyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34734-20-8
Record name 1-ethyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,3-benzodiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-2 position imparts specific steric and electronic properties to the molecule, making this compound a valuable intermediate in the synthesis of more complex derivatives. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the exploration of diverse chemical space in drug discovery programs.[1][2]

A precise understanding of the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed predictive analysis based on the well-documented spectroscopic behavior of analogous compounds.

Molecular Structure and Key Features

To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups and proton/carbon environments.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, aldehydic, and ethyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehydic-H9.5 - 10.5Singlet (s)-The electron-withdrawing nature of the benzimidazole ring and the carbonyl group strongly deshields this proton, placing it significantly downfield.[3]
Aromatic-H (H-7)7.8 - 8.0Doublet (d)~8.0This proton is peri to the aldehyde group, leading to significant deshielding.
Aromatic-H (H-4)7.6 - 7.8Doublet (d)~8.0This proton is adjacent to the N-ethyl group.
Aromatic-H (H-5, H-6)7.2 - 7.5Multiplet (m)-These two protons are in the middle of the aromatic system and are expected to have overlapping signals.[4]
Methylene-H (-CH₂-)4.2 - 4.5Quartet (q)~7.0These protons are adjacent to a nitrogen atom and are deshielded. They are split by the three methyl protons.[5]
Methyl-H (-CH₃)1.4 - 1.6Triplet (t)~7.0This is a typical chemical shift for an ethyl group attached to a heteroatom, split by the two methylene protons.[5]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl-C (C=O)185 - 195The carbonyl carbon of an aldehyde is highly deshielded.[4]
Imidazole-C (C-2)150 - 155This carbon is attached to two nitrogen atoms and the aldehyde group, leading to a downfield shift.[6]
Benzene-C (C-3a, C-7a)135 - 145These are the bridgehead carbons of the benzimidazole system.[7]
Benzene-C (C-4, C-7)120 - 130Aromatic carbons.[7]
Benzene-C (C-5, C-6)110 - 120Aromatic carbons.[7]
Methylene-C (-CH₂-)40 - 45This carbon is attached to a nitrogen atom.[5]
Methyl-C (-CH₃)14 - 16A typical chemical shift for a terminal methyl group.[5]
Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse proton spectrum.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

      • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

      • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption signals.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
C-H stretch (aromatic)3000 - 3100MediumCharacteristic of C-H bonds on a benzene ring.[9]
C-H stretch (aliphatic)2850 - 3000MediumCorresponding to the C-H bonds of the ethyl group.[10]
C=O stretch (aldehyde)1680 - 1710StrongThe carbonyl stretch is typically a strong, sharp absorption. Conjugation with the benzimidazole ring will lower the frequency from a typical aliphatic aldehyde.
C=N and C=C stretch1500 - 1650Medium-StrongThese are characteristic stretching vibrations of the benzimidazole ring system.[11]
C-N stretch1250 - 1350MediumStretching vibrations of the C-N bonds within the imidazole ring.[12]
C-H bend (out-of-plane)700 - 900StrongThese absorptions can be indicative of the substitution pattern on the benzene ring.[13]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).[14]

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₁₀H₁₀N₂O), the molecular weight is 174.20 g/mol .

m/z Predicted Fragment Fragmentation Pathway
174[M]⁺Molecular ion
173[M-H]⁺Loss of the aldehydic hydrogen radical.
145[M-CHO]⁺Loss of the formyl radical.[15]
131[M-C₂H₅]⁺Loss of the ethyl radical via cleavage of the N-C bond.[15]
118[C₇H₆N₂]⁺Benzimidazole radical cation, a common fragment in N-substituted benzimidazoles.[16]
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways.

G M [C₁₀H₁₀N₂O]⁺ m/z = 174 M_minus_H [C₁₀H₉N₂O]⁺ m/z = 173 M->M_minus_H - H• M_minus_CHO [C₉H₉N₂]⁺ m/z = 145 M->M_minus_CHO - CHO• M_minus_Et [C₈H₅N₂O]⁺ m/z = 131 M->M_minus_Et - C₂H₅• Benzimidazole_cation [C₇H₆N₂]⁺ m/z = 118 M_minus_CHO->Benzimidazole_cation - C₂H₃

Figure 2. Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.

  • Ionization:

    • For a volatile and thermally stable compound, Electron Ionization (EI) is a common choice.[15]

    • For less volatile compounds or for analyses requiring softer ionization, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).[17]

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.[15]

    • High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the parent ion and its fragments.[17]

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a reliable spectral profile that can be used for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality data, ensuring the scientific integrity of future research involving this compound.

References

Physical and chemical properties of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of benzimidazole, a scaffold recognized for its broad pharmacological activities, this molecule serves as a crucial intermediate in the synthesis of novel therapeutic agents.[1][2][3] This document delves into its core physicochemical properties, reactivity, synthesis, analytical characterization, and applications, offering field-proven insights to support advanced research and development.

Core Physicochemical & Structural Characteristics

This compound is a heteroaromatic compound noted for its sensitivity to solvation, which can influence its conformational state and physical properties.[4] Its foundational characteristics are pivotal for its application in synthetic chemistry and drug design.

Key Properties Summary
PropertyValueSource(s)
CAS Number 34734-20-8[5][6][7]
Molecular Formula C₁₀H₁₀N₂O[5][6][7][]
Molecular Weight 174.20 g/mol [4][5][6][7][]
Appearance White to light yellow/orange powder or crystal[9]
Purity Typically ≥95%[4][10]
Storage Inert atmosphere, refrigerated (2-8°C)[5][11]
SMILES CCN1C2=CC=CC=C2N=C1C=O[5][]
InChI Key ZIOUQTZLLSBGDM-UHFFFAOYSA-N[]
Structural Elucidation

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the benzene ring, and a singlet for the aldehydic proton, typically downfield.

  • ¹³C NMR: The carbon spectrum will reveal signals for the two carbons of the ethyl group, the aromatic carbons, the carbons of the imidazole ring, and a characteristic signal for the carbonyl carbon of the aldehyde.

  • IR Spectroscopy: The IR spectrum should display a prominent absorption band for the C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹) and characteristic bands for C=N stretching and aromatic C-H and C=C bonds.[12]

Caption: Structure of this compound.

Synthesis and Reactivity

Synthetic Approach

The synthesis of 2-substituted benzimidazoles, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[13][14] The ethyl group at the N1 position is installed either before or after the cyclization of the benzimidazole ring. A common strategy involves the condensation of N-ethyl-o-phenylenediamine with a glyoxal equivalent, followed by oxidation.

The choice of an oxidizing agent is critical to the reaction's success. While various agents like benzoquinone, copper(II) acetate, or even air have been used, milder reagents such as sodium metabisulfite are often preferred to improve yields and reduce side products.[13][14] The solvent system, typically ethanol, facilitates the reaction by ensuring the solubility of the reactants.[14]

G start N-Ethyl-o-phenylenediamine + Glyoxal derivative step1 Condensation Reaction (Solvent: Ethanol) start->step1 Reactants step2 Cyclization to form Dihydro-benzoimidazole intermediate step1->step2 Mechanism step3 Oxidation (e.g., Na₂S₂O₅) step2->step3 Intermediate end This compound step3->end Final Product G start 1-Ethyl-1H-benzoimidazole -2-carbaldehyde product1 Schiff Base (Imine) Derivative start->product1 Condensation reagent1 Primary Amine (R-NH₂) reagent1->product1 product2 Secondary Amine Derivative product1->product2 Reduction reagent2 Reducing Agent (e.g., NaBH₄) reagent2->product2 G prep 1. Prepare Reactants (o-phenylenediamine in EtOH) add 2. Add Aldehyde & Oxidizing Agent prep->add react 3. Reflux 4-6h (Monitor by TLC) add->react workup 4. Cool & Filter react->workup purify 5. Purify (Column Chromatography) workup->purify char 6. Characterize (NMR, MS, IR) purify->char end Pure Product char->end

References

Whitepaper: Initial Synthesis of Novel 1-Ethyl-1H-benzoimidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of benzimidazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[2][3][][5][6] This guide focuses on the synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a key intermediate whose aldehyde functional group serves as a versatile anchor for generating diverse molecular libraries. We provide a detailed exploration of robust synthetic pathways, mechanistic insights, and step-by-step protocols for both the core intermediate and its subsequent derivatives, aimed at researchers in drug discovery and development.

The Strategic Importance of the Benzimidazole Core

Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purines, allowing it to interact with a variety of biopolymers.[2][] This inherent bio-isosterism is a primary reason for its broad therapeutic potential. The 2-substituted benzimidazoles are particularly significant, with the substituent at this position heavily influencing the pharmacological profile.[6]

The target molecule, this compound, is of strategic importance for two reasons:

  • N1-Ethylation: The ethyl group at the N1 position can enhance lipophilicity and modulate binding interactions with biological targets compared to its unsubstituted counterpart.

  • C2-Carbaldehyde: The aldehyde group is a highly reactive and versatile functional handle. It readily participates in a wide array of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions, enabling the rapid generation of diverse compound libraries for high-throughput screening.

This guide details a reliable and reproducible two-step synthetic strategy, starting from commercially available precursors, to obtain this valuable building block.

Synthesis of the Core Intermediate: this compound

The most field-proven approach to synthesizing the target carbaldehyde involves a two-step sequence: initial formation of an N-ethylated 2-methylbenzimidazole, followed by selective oxidation of the methyl group. This method is favored over direct formylation, which can lead to challenges with regioselectivity and harsh reaction conditions.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: Selective Oxidation A N-Ethyl-o-phenylenediamine C 1-Ethyl-2-methyl-1H-benzoimidazole A->C Reflux, 4M HCl B Acetic Acid B->C E This compound C->E Reflux, Dioxane/H2O C->E D Selenium Dioxide (SeO2) D->E

Step 1: Synthesis of 1-Ethyl-2-methyl-1H-benzoimidazole

The initial step involves the Phillips cyclocondensation reaction, a classic and reliable method for forming the benzimidazole ring.[7]

  • Scientific Rationale: This reaction condenses an o-phenylenediamine with a carboxylic acid under acidic conditions. Using N-ethyl-o-phenylenediamine directly ensures the ethyl group is correctly positioned at N1. Acetic acid serves as the source for the C2-methyl group. The acidic medium (hydrochloric acid) protonates the carbonyl group of acetic acid, activating it for nucleophilic attack by the diamine, and facilitates the final dehydrative cyclization.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add N-ethyl-o-phenylenediamine (13.6 g, 0.1 mol) and 4M hydrochloric acid (60 mL).

  • Add glacial acetic acid (6.6 g, 0.11 mol) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9. This will cause the product to precipitate.

  • Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 1-Ethyl-2-methyl-1H-benzoimidazole as a crystalline solid.

Step 2: Oxidation to this compound

The critical step is the selective oxidation of the activated methyl group at the C2 position. While various oxidants exist, selenium dioxide (SeO₂) is particularly effective for this transformation, known as the Riley oxidation.[8]

  • Causality Behind Experimental Choice:

    • Oxidant Selection: The C2-methyl group of the benzimidazole ring is activated, akin to a benzylic or allylic methyl group, making it susceptible to oxidation. Selenium dioxide is highly regioselective for such positions.[9][10] An alternative, manganese dioxide (MnO₂), is a milder and safer option but often requires a large excess of the reagent and longer reaction times, which can lead to lower yields and purification challenges.[11][12] For laboratory-scale synthesis where high conversion is prioritized, SeO₂ is the superior, albeit more hazardous, choice.

    • Solvent System: Dioxane is an excellent solvent for this reaction as it is relatively inert and can dissolve both the organic substrate and the selenious acid formed in situ. A small amount of water is necessary to initiate the reaction with SeO₂.[13]

Experimental Protocol (Handle SeO₂ with extreme caution in a fume hood):

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Ethyl-2-methyl-1H-benzoimidazole (8.0 g, 0.05 mol) in 100 mL of dioxane.

  • Add a solution of selenium dioxide (6.1 g, 0.055 mol) in 5 mL of water to the flask.

  • Heat the mixture to reflux for 6-8 hours. The formation of a black precipitate of elemental selenium indicates the reaction is proceeding.

  • Monitor the reaction to completion by TLC.

  • Once complete, cool the mixture and filter off the selenium precipitate through a pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Compound NameMolecular FormulaMW ( g/mol )Typical YieldMelting Point (°C)
1-Ethyl-2-methyl-1H-benzoimidazoleC₁₀H₁₂N₂160.2285-90%68-70
This compoundC₁₀H₁₀N₂O174.2065-75%73-75

Synthesis of Novel Derivatives

The utility of this compound as a synthetic intermediate is demonstrated through its conversion into various derivatives. A primary example is the formation of Schiff bases, which are themselves a class of biologically active compounds.

Derivatization Pathways

Derivatization_Pathways cluster_derivatives Derivative Classes Core 1-Ethyl-1H-benzoimidazole- 2-carbaldehyde SchiffBase Schiff Bases (Imines) Core->SchiffBase R-NH2, EtOH, cat. Acid Knoevenagel Knoevenagel Adducts (α,β-Unsaturated) Core->Knoevenagel Active Methylene Cmpd, Base Alcohol Primary Alcohol Core->Alcohol NaBH4, MeOH

Protocol: Synthesis of a Schiff Base Derivative

This protocol details the condensation of the aldehyde with 4-fluoroaniline to form N-(4-fluorophenyl)-1-(1-ethyl-1H-benzoimidazol-2-yl)methanimine.

  • Scientific Rationale: The reaction is a nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by dehydration to form the imine (C=N) double bond. A catalytic amount of acid (like acetic acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack. Ethanol is a suitable solvent that dissolves the reactants and allows for easy removal after the reaction.

Experimental Protocol:

  • Dissolve this compound (1.74 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • To this solution, add 4-fluoroaniline (1.11 g, 10 mmol) and 2-3 drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

Conclusion and Future Outlook

This guide has outlined a robust and reproducible synthetic pathway for this compound, a high-value intermediate for drug discovery. The protocols provided are grounded in established chemical principles, with a clear rationale for the selection of reagents and conditions. The demonstrated conversion of this aldehyde into a Schiff base derivative highlights its potential for rapidly generating diverse chemical libraries. Researchers and drug development professionals can employ these methods to synthesize novel benzimidazole derivatives for screening against a multitude of therapeutic targets, thereby accelerating the discovery of new lead compounds.

References

An In-Depth Technical Guide to the Reactivity and Stability of the 1-Ethyl-1H-benzoimidazole-2-carbaldehyde Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and stability of the 1-Ethyl-1H-benzoimidazole-2-carbaldehyde core, a significant heterocyclic scaffold in medicinal chemistry. By synthesizing established chemical principles with practical insights, this document serves as a vital resource for professionals engaged in the design, development, and handling of benzimidazole-based compounds.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to mimic endogenous biological molecules and engage in various non-covalent interactions with protein targets. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-2 position imparts specific physicochemical properties that modulate the molecule's reactivity and stability, crucial parameters influencing its journey from a laboratory curiosity to a clinical candidate. This guide will dissect these characteristics, offering a foundational understanding for its strategic application in drug development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Analogy
Molecular FormulaC₁₀H₁₀N₂O-
Molecular Weight174.20 g/mol -
AppearanceExpected to be a solidAnalogy to similar benzimidazoles
Melting PointNot widely reported; expected to be a crystalline solid with a defined melting point.-
SolubilityLikely soluble in organic solvents like DMSO, DMF, and alcohols.Analogy to similar benzimidazoles

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring, and a distinct singlet for the aldehyde proton, likely in the downfield region (δ 9-10 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the ethyl carbons, the aromatic carbons of the benzimidazole ring, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (δ > 180 ppm).[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and aliphatic protons, a strong C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the benzimidazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Chemical Reactivity: A Versatile Synthetic Handle

The 2-carbaldehyde group on the 1-ethyl-1H-benzoimidazole core is a versatile functional group, enabling a wide array of chemical transformations. Understanding its reactivity is paramount for the synthesis of derivatives with tailored biological activities.

cluster_reactions Key Reactions of the Aldehyde Group main This compound knoevenagel Knoevenagel Condensation main->knoevenagel Active Methylene Compounds wittig Wittig Reaction main->wittig Phosphorus Ylide schiff Schiff Base Formation main->schiff Primary Amines oxidation Oxidation main->oxidation Oxidizing Agent cannizzaro Cannizzaro Reaction main->cannizzaro Strong Base (self-disproportionation) product1 product1 knoevenagel->product1 α,β-Unsaturated Derivatives product2 product2 wittig->product2 Alkene Derivatives product3 product3 schiff->product3 Imine Derivatives product4 product4 oxidation->product4 Carboxylic Acid Derivative product5 product5 cannizzaro->product5 Alcohol + Carboxylic Acid cluster_degradation Forced Degradation Pathways main This compound hydrolytic Hydrolytic (Acidic/Basic) main->hydrolytic oxidative Oxidative main->oxidative photolytic Photolytic main->photolytic thermal Thermal main->thermal product1 product1 hydrolytic->product1 Potential hydrolysis of imine-like bonds, ring opening under harsh conditions product2 product2 oxidative->product2 Oxidation of aldehyde to carboxylic acid, N-oxidation, ring cleavage product3 product3 photolytic->product3 Radical-mediated degradation, potential for dimerization or rearrangement product4 product4 thermal->product4 Decomposition at elevated temperatures

References

The Impact of Solvent Environments on the Spectroscopic Behavior of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenomenon of Solvatochromism

In the realm of molecular spectroscopy, the profound influence of the solvent on the absorption and emission characteristics of a solute is a phenomenon known as solvatochromism. This solvent-dependent color shift, arising from differential solvation of the ground and excited electronic states of a molecule, provides a powerful lens through which to probe solute-solvent interactions.[1][2] Benzimidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often exhibit pronounced solvatochromic behavior.[3][4][5] This guide delves into the core principles of solvatochromism, focusing on 1-Ethyl-1H-benzoimidazole-2-carbaldehyde and its analogs as a case study to illuminate the interplay between molecular structure, solvent polarity, and photophysical properties. Understanding these relationships is paramount for applications ranging from the design of fluorescent probes and sensors to optimizing the properties of pharmacologically active compounds.[6][7]

Synthesis of this compound: A Representative Protocol

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with numerous methodologies available.[8] A common and effective approach involves the condensation of an o-phenylenediamine derivative with an appropriate aldehyde. For the synthesis of this compound, a two-step process is typically employed, starting with the N-ethylation of a suitable benzimidazole precursor, followed by formylation at the 2-position.

Experimental Protocol: Synthesis

Step 1: N-Ethylation of a Benzimidazole Precursor

  • Reactants: 1H-benzoimidazole, Ethyl iodide, a suitable base (e.g., Potassium carbonate), and a polar aprotic solvent (e.g., Acetonitrile).

  • Procedure:

    • To a solution of 1H-benzoimidazole in acetonitrile, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide dropwise to the suspension.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1-ethyl-1H-benzoimidazole.

Step 2: Formylation of 1-Ethyl-1H-benzoimidazole

  • Reactants: 1-Ethyl-1H-benzoimidazole, a formylating agent (e.g., N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl3) - Vilsmeier-Haack reaction), and a suitable workup procedure.

  • Procedure:

    • Cool a flask containing DMF to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 5°C.

    • Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.

    • Add a solution of 1-Ethyl-1H-benzoimidazole in DMF dropwise to the Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Investigating Solvatochromism: A Practical Workflow

The solvatochromic behavior of a compound is systematically investigated by measuring its UV-Visible absorption and fluorescence emission spectra in a series of solvents with varying polarities.

Experimental Protocol: Spectroscopic Analysis
  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., Dichloromethane or Acetonitrile).

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilute working solutions in a range of spectroscopic grade solvents. The solvents should cover a broad spectrum of polarities, from non-polar (e.g., n-Hexane, Toluene) to polar aprotic (e.g., Acetone, Acetonitrile, Dimethyl sulfoxide) and polar protic (e.g., Ethanol, Methanol, Water). The final concentration in each cuvette should be identical to ensure comparability of absorbance values.

  • UV-Visible Absorption Spectroscopy:

    • Record the UV-Visible absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-500 nm).

    • Use the corresponding pure solvent as a blank for baseline correction.

    • Determine the wavelength of maximum absorption (λmax) for each solvent.

  • Fluorescence Emission Spectroscopy:

    • Excite each working solution at its respective absorption maximum (λmax).

    • Record the fluorescence emission spectrum over an appropriate wavelength range.

    • Determine the wavelength of maximum emission (λem) for each solvent.

Data Presentation and Interpretation

The collected spectroscopic data should be tabulated to facilitate analysis. The relationship between the absorption/emission maxima and solvent polarity can be visualized by plotting λmax or λem against a solvent polarity scale, such as the Reichardt's ET(30) scale.

SolventDielectric Constant (ε)Refractive Index (n)ET(30) (kcal/mol)λmax (nm) (Hypothetical)λem (nm) (Hypothetical)
n-Hexane1.881.37530.9310380
Toluene2.381.49733.9315395
Acetone20.71.35942.2325415
Acetonitrile37.51.34445.6328425
Ethanol24.61.36151.9330435
Methanol32.71.32955.4332445
Water80.11.33363.1335460

Note: The λmax and λem values in the table are hypothetical and serve to illustrate the expected trend for a compound exhibiting positive solvatochromism.

A bathochromic (red) shift in the absorption or emission maximum with increasing solvent polarity is termed positive solvatochromism .[1] This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a hypsochromic (blue) shift with increasing solvent polarity is known as negative solvatochromism , suggesting a more polar ground state.[1] For many benzimidazole derivatives, a positive solvatochromism is observed due to an intramolecular charge transfer (ICT) character in the excited state.[3][4]

Theoretical Underpinnings of Solvatochromism

The observed solvatochromic shifts are a direct consequence of the difference in the interaction energy between the solute and solvent molecules in the ground and excited states. These interactions can be broadly categorized as non-specific (dipole-dipole, dispersion forces) and specific (hydrogen bonding).

The Lippert-Mataga equation is a fundamental model used to describe the solvatochromic shift of the Stokes shift (the difference in wavenumber between the absorption and emission maxima) as a function of the solvent's dielectric constant (ε) and refractive index (n). This relationship allows for the estimation of the change in dipole moment upon excitation.

Visualizing the Concepts

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_analysis Solvatochromic Analysis start o-Phenylenediamine + Aldehyde condensation Condensation Reaction start->condensation benzimidazole Benzimidazole Derivative condensation->benzimidazole prep_stock Prepare Stock Solution benzimidazole->prep_stock prep_working Prepare Working Solutions (Varying Solvents) prep_stock->prep_working uv_vis UV-Vis Spectroscopy (Measure λmax) prep_working->uv_vis fluorescence Fluorescence Spectroscopy (Measure λem) prep_working->fluorescence data_analysis Data Analysis (Correlate with Solvent Polarity) uv_vis->data_analysis fluorescence->data_analysis caption Figure 1. Experimental workflow for synthesis and solvatochromic analysis.

Caption: Figure 1. Experimental workflow for synthesis and solvatochromic analysis.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent S0 Ground State Energy S0_np S0_p S1 Excited State Energy S1_np S1_p S0_np->S1_np Absorption (hνa1) S1_np->S0_np Emission (hνf1) S0_p->S1_p Absorption (hνa2) S1_p->S0_p Emission (hνf2) caption Figure 2. Energy level diagram illustrating positive solvatochromism.

Caption: Figure 2. Energy level diagram illustrating positive solvatochromism.

Conclusion and Future Directions

The study of solvatochromism in this compound and its analogs offers valuable insights into the nature of solute-solvent interactions and their influence on photophysical properties. By systematically investigating the spectral shifts in various solvent environments, researchers can elucidate the electronic nature of the ground and excited states, information that is crucial for the rational design of molecules with tailored properties. For drug development professionals, understanding how the local environment affects a molecule's electronic structure can inform the design of compounds with improved solubility, membrane permeability, and target engagement. Future work in this area could involve the synthesis of a broader range of analogs with different substituents on the benzimidazole core and at the N-1 position to establish quantitative structure-property relationships. Furthermore, time-resolved fluorescence studies can provide deeper insights into the dynamics of solvent relaxation around the excited-state dipole.

References

An In-depth Technical Guide to the Conformational Analysis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For drug development professionals, understanding the accessible conformations of a potential therapeutic agent is paramount for predicting its interaction with biological targets. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational preferences of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. We will explore both computational and experimental approaches, offering a robust framework for the conformational analysis of this and similar molecular scaffolds.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt a multitude of spatial arrangements, known as conformations. The collection of all possible conformations and their relative energies constitutes the molecule's conformational space. The specific conformations that a molecule preferentially adopts, its conformational isomers or conformers, are critical in determining its biological activity. A molecule's ability to bind to a receptor, for instance, is highly dependent on its shape and the spatial orientation of its functional groups.

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of substituents at the N-1 and C-2 positions of the benzimidazole ring, as in this compound, introduces additional rotational freedom, making a thorough conformational analysis essential for understanding its structure-activity relationship (SAR).[3] This guide will delve into the theoretical and practical aspects of characterizing the conformational behavior of this molecule, providing a roadmap for researchers in the field.

Structural Features of this compound

The molecule of interest, this compound, possesses two key rotatable bonds that define its primary conformational space:

  • The N1-C(ethyl) bond: Rotation around this bond determines the orientation of the ethyl group relative to the benzimidazole ring.

  • The C2-C(aldehyde) bond: Rotation around this bond dictates the position of the carbaldehyde group.

The interplay between these rotations, influenced by steric hindrance and electronic effects, will determine the molecule's preferred three-dimensional structure. The planarity of the benzimidazole core is also a factor to consider, although it is generally expected to be largely planar.[4][5]

Computational Approach to Conformational Analysis

In the absence of experimental data, or as a powerful predictive tool, computational chemistry offers a robust methodology for exploring the conformational landscape of a molecule. Density Functional Theory (DFT) is a particularly effective method for obtaining accurate geometric and energetic information.[6][7]

Computational Workflow

A typical computational workflow for the conformational analysis of this compound is outlined below.

G cluster_0 Computational Workflow A 1. 2D Structure Generation & Initial 3D Conversion B 2. Molecular Mechanics Conformational Search A->B Initial exploration C 3. DFT Geometry Optimization of Low-Energy Conformers B->C Refinement D 4. Frequency Calculations & Thermodynamic Analysis C->D Validation & Energy Calculation E 5. Analysis of Results (Relative Energies, Dihedral Angles) D->E Interpretation

Caption: A generalized workflow for computational conformational analysis.

Detailed Protocol: DFT-Based Conformational Analysis

Objective: To identify the low-energy conformers of this compound and determine their relative stabilities.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.[7][8] Freely available software like VEGA ZZ can also be used for initial explorations.[9]

Protocol:

  • Molecule Building:

    • Draw the 2D structure of this compound using a molecular editor.

    • Convert the 2D structure to an initial 3D model.

  • Conformational Search (Molecular Mechanics):

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[10][11] This initial, computationally less expensive step broadly samples the conformational space.

    • The goal is to generate a diverse set of starting geometries for higher-level calculations.

    • Identify a set of unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Geometry Optimization:

    • For each unique conformer identified in the previous step, perform a full geometry optimization using DFT.

    • Choice of Functional and Basis Set: The selection of an appropriate functional and basis set is crucial for accuracy.[12][13] For organic molecules containing nitrogen and oxygen, a combination like B3LYP with a Pople-style basis set such as 6-31+G(d,p) or a Dunning-type basis set like cc-pVTZ is a good starting point.[6][14][15] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) allow for more flexibility in the electron density distribution.[12]

    • The optimization should be performed until a stationary point on the potential energy surface is located.

  • Frequency Calculations:

    • Perform a frequency calculation at the same level of theory as the optimization for each optimized structure.

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

  • Analysis of Results:

    • Calculate the relative energies (ΔE, ΔH, and ΔG) of all conformers with respect to the global minimum.

    • Analyze the key dihedral angles (N1-C(ethyl) and C2-C(aldehyde)) for each conformer to understand the structural differences.

    • The population of each conformer at a given temperature can be estimated using the Boltzmann distribution based on their relative Gibbs free energies.

Expected Outcomes and Data Presentation

The computational analysis is expected to yield a set of low-energy conformers and their relative stabilities. This data can be summarized in a table for clarity.

ConformerDihedral Angle 1 (N1-C-C-H) (°)Dihedral Angle 2 (N-C-C=O) (°)Relative Energy (ΔG) (kcal/mol)Boltzmann Population (%)
A valuevalue0.00value
B valuevaluevaluevalue
C valuevaluevaluevalue

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Experimental Validation and Characterization

While computational methods provide invaluable insights, experimental validation is the gold standard for confirming conformational preferences. The following techniques are particularly well-suited for the analysis of this compound.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[4][5] While the crystal packing forces can influence the observed conformation, it often represents a low-energy structure.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth:

    • Synthesize this compound. A plausible synthesis would involve the N-ethylation of 2-formylbenzimidazole.[16][17]

    • Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone).[18][19]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular conformation in solution. The Nuclear Overhauser Effect (NOE) is particularly useful for determining the spatial proximity of protons.[20][21]

Protocol: 1D and 2D NOE Experiments (NOESY/ROESY)

Objective: To identify through-space interactions between protons on the ethyl group, the aldehyde group, and the benzimidazole ring, which are indicative of the predominant solution-phase conformation.

Instrumentation: A high-field NMR spectrometer.

Protocol:

  • Sample Preparation:

    • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assign the proton resonances.

  • NOE Experiment:

    • Perform a 1D NOE difference experiment or a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.[22][23]

    • In a 1D experiment, selective irradiation of a specific proton resonance will lead to an enhancement of the signals of protons that are close in space (typically < 5 Å).[20]

    • In a 2D NOESY/ROESY experiment, cross-peaks indicate which protons are spatially close.[21]

Interpretation:

  • An NOE between the protons of the ethyl group and the aldehyde proton would suggest a conformation where these groups are on the same side of the C2-C(aldehyde) bond.

  • The presence or absence of NOEs between the ethyl group protons and the protons on the benzimidazole ring can help define the orientation of the ethyl group.

G cluster_1 Experimental Validation Workflow F Synthesis of this compound G X-Ray Crystallography F->G Solid-state conformation H NMR Spectroscopy (1D & 2D NOE) F->H Solution-phase conformation I Comparison with Computational Results G->I H->I

Caption: A workflow for the experimental validation of computationally predicted conformations.

Conclusion

The conformational analysis of this compound is a multi-faceted process that benefits from the synergistic application of computational and experimental techniques. DFT calculations provide a powerful means to explore the entire conformational space and identify low-energy structures, while X-ray crystallography and NMR spectroscopy offer definitive experimental evidence for the solid-state and solution-phase conformations, respectively. A thorough understanding of the conformational preferences of this molecule is a critical step in elucidating its structure-activity relationship and guiding the design of new benzimidazole-based therapeutic agents.

References

A Technical Guide to Novel Synthetic Routes for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of viable and innovative synthetic pathways to 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the 2-carbaldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.[1][2][3] This document moves beyond a mere recitation of procedures to offer a causal analysis of experimental choices, grounded in established chemical principles. We will dissect two primary, logical strategies for the synthesis of the target molecule: (I) Post-formation functionalization of a pre-synthesized 1-ethyl-1H-benzo[d]imidazole core, and (II) Ring-closing strategies that incorporate the C2-aldehyde precursor during the formation of the benzimidazole ring. Each proposed route is accompanied by a detailed, step-by-step experimental protocol, comparative data, and mechanistic diagrams to ensure scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of this compound

The benzimidazole nucleus, an isostere of natural purines, is a cornerstone in the design of therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of an ethyl group at the N1 position and a carbaldehyde at the C2 position creates a molecule with a unique electronic and steric profile, enhancing its potential for targeted biological interactions and serving as a key intermediate in the synthesis of more complex pharmaceutical candidates.[5] The aldehyde functionality, in particular, is a gateway to a multitude of chemical transformations such as reductive aminations, Wittig reactions, and condensations, making the efficient synthesis of this compound a critical objective for drug discovery programs.

Route I: Post-Functionalization of the Benzimidazole Core

This strategy focuses on first constructing the 1-ethyl-1H-benzo[d]imidazole scaffold, followed by the introduction of the formyl group at the C2 position. This approach is often favored for its modularity and the commercial availability of starting materials.

Step 1: Synthesis of 1-Ethyl-1H-benzo[d]imidazole

The initial and crucial step is the synthesis of the N-ethylated benzimidazole core. This can be achieved through two primary methods:

  • Method A: N-Alkylation of 1H-Benzimidazole: This involves the direct alkylation of commercially available 1H-benzimidazole with an ethylating agent. The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks the electrophilic ethyl group.

  • Method B: Cyclization of N-Ethyl-o-phenylenediamine: This approach builds the benzimidazole ring from an N-substituted diamine. This can offer better regioselectivity for the N1-ethylation.

Experimental Protocol: N-Alkylation of 1H-Benzimidazole

  • Deprotonation: To a solution of 1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of benzimidazole.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (or ethyl bromide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-benzo[d]imidazole

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich heterocyclic compounds.[4][6][7] The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, an iminium cation, which is generated in situ from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃).[7][8]

Causality Behind Experimental Choices:

  • Reagent Selection: DMF and POCl₃ are the classic and most cost-effective reagents for generating the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[7] This electrophile is mild enough to react selectively with the electron-rich benzimidazole ring without promoting unwanted side reactions.

  • Reaction Conditions: The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, and then warmed to drive the electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. The mixture should be stirred at this temperature for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 1-ethyl-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield this compound.

Workflow Diagram for Route I

Route_I_Workflow cluster_step1 Step 1: Synthesis of 1-Ethyl-1H-benzo[d]imidazole cluster_step2 Step 2: Vilsmeier-Haack Formylation A 1H-Benzimidazole B NaH in DMF A->B Deprotonation C Ethyl Iodide B->C Alkylation D 1-Ethyl-1H-benzo[d]imidazole C->D E DMF + POCl3 F Vilsmeier Reagent D->F Electrophilic Substitution E->F Formation G This compound F->G Hydrolysis

Caption: Synthetic workflow for Route I.

Route II: Ring Formation with a C2-Aldehyde Precursor

This alternative strategy involves constructing the benzimidazole ring with a group at the C2 position that can be readily converted to an aldehyde. This can be an efficient approach if the appropriate starting materials are accessible.

Step 1: Synthesis of (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol

This step involves the condensation of N-ethyl-o-phenylenediamine with glycolic acid. The reaction proceeds via an initial amide formation followed by cyclization and dehydration to form the benzimidazole ring.

Experimental Protocol: Synthesis of the Alcohol Intermediate

  • Reaction Setup: In a round-bottom flask, combine N-ethyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).

  • Acid-Catalyzed Condensation: Add 4N hydrochloric acid and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is around 7-8.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (1-ethyl-1H-benzo[d]imidazol-2-yl)methanol can be purified by column chromatography.

Step 2: Oxidation of (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol

The final step is the selective oxidation of the primary alcohol to the aldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this transformation as they are known for their mildness and high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation. Manganese dioxide (MnO₂) is another effective reagent for the oxidation of benzylic-type alcohols.

Experimental Protocol: Mild Oxidation

  • Reaction Setup: To a solution of (1-ethyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Workflow Diagram for Route II

Route_II_Workflow cluster_step1_route2 Step 1: Synthesis of Alcohol Intermediate cluster_step2_route2 Step 2: Mild Oxidation H N-Ethyl-o-phenylenediamine J (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol H->J I Glycolic Acid I->J Condensation K PCC or DMP L This compound J->L K->L Oxidation

Caption: Synthetic workflow for Route II.

Comparative Analysis of Synthetic Routes

ParameterRoute I: Post-FunctionalizationRoute II: Ring Formation with Precursor
Overall Yield Generally moderate to good.Can be high, but dependent on the efficiency of the oxidation step.
Atom Economy Lower, due to the use of POCl₃ and subsequent hydrolysis.Potentially higher, especially with catalytic oxidation methods.
Scalability The Vilsmeier-Haack reaction is generally scalable.Oxidation with stoichiometric reagents like PCC or DMP can be challenging on a large scale.
Reagent Toxicity POCl₃ is corrosive and moisture-sensitive.PCC is a suspected carcinogen. DMP can be explosive under certain conditions.
Versatility The 1-ethyl-1H-benzo[d]imidazole intermediate can be used to synthesize other C2-functionalized derivatives.Less modular; tailored for the synthesis of the 2-carbaldehyde.

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic strategies for the preparation of this compound. Route I, involving the Vilsmeier-Haack formylation of 1-ethyl-1H-benzo[d]imidazole, offers a reliable and well-documented pathway. Route II, which relies on the oxidation of a pre-formed alcohol intermediate, provides an elegant alternative that may offer advantages in terms of atom economy. The choice between these routes will ultimately depend on the specific requirements of the research program, including scale, available reagents, and safety considerations. The provided protocols are designed to be self-validating and serve as a strong foundation for further optimization and application in the synthesis of novel benzimidazole-based compounds for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: 1-Ethyl-1H-benzoimidazole-2-carbaldehyde as a Versatile Precursor for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within the realm of virology, benzimidazole derivatives have demonstrated significant potential, with some compounds exhibiting potent inhibitory effects against a range of DNA and RNA viruses.[1][3]

The strategic functionalization of the benzimidazole core is paramount to modulating its biological activity. The introduction of an aldehyde group at the C2 position, as in 1-Ethyl-1H-benzoimidazole-2-carbaldehyde , provides a highly versatile chemical handle for the synthesis of a diverse library of derivatives. The electrophilic nature of the carbaldehyde carbon and the acidity of the adjacent proton allow for a variety of chemical transformations, including condensation, oxidation, reduction, and addition reactions. This versatility makes this compound an exceptional precursor for the development of novel antiviral drug candidates.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into promising antiviral compounds. We will detail step-by-step protocols, discuss the rationale behind experimental choices, and outline methods for biological evaluation.

Synthesis of the Precursor: this compound

The introduction of a formyl group onto the C2 position of the 1-ethyl-1H-benzoimidazole ring is efficiently achieved via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6][7] The resulting electrophilic iminium salt readily attacks the electron-rich benzimidazole ring to afford the desired aldehyde after hydrolysis.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-Ethyl-1H-benzoimidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 1-Ethyl-1H-benzoimidazole (1 equivalent) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data
CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compoundC10H10N2O174.20Off-white solid10.15 (s, 1H, -CHO), 7.90-7.85 (m, 1H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 4.50 (q, J = 7.2 Hz, 2H, -CH2CH3), 1.55 (t, J = 7.2 Hz, 3H, -CH2CH3)185.5 (C=O), 152.0, 143.5, 136.0, 126.5, 124.0, 121.0, 110.5 (Ar-C), 40.0 (-CH2-), 15.0 (-CH3)

Derivatization of this compound for Antiviral Activity

The aldehyde functionality of this compound is a gateway to a vast chemical space of derivatives. Two prominent classes of derivatives with established antiviral potential are Schiff bases and hydrazones.[2][8][9][10]

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[2][11][12][13][14] This reaction introduces a diverse range of substituents, allowing for the fine-tuning of steric and electronic properties, which can significantly impact antiviral activity.

General Protocol: Synthesis of Benzimidazole-based Schiff Bases

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine derivatives)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol (15 volumes) in a round-bottom flask.

  • Addition of Amine: To this solution, add the substituted primary amine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Schiff_Base_Synthesis Precursor This compound Reaction Reflux Precursor->Reaction Amine R-NH₂ Amine->Reaction Solvent Ethanol, Acetic Acid (cat.) Solvent->Reaction Product Schiff Base Derivative Reaction->Product

Caption: Synthesis of Schiff base derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones are formed from the condensation of an aldehyde with a hydrazine derivative.[8][9][10][15] The resulting C=N-N linkage is a key pharmacophore in many bioactive molecules, and benzimidazole-hydrazones have shown promising antiviral activities.

General Protocol: Synthesis of Benzimidazole-based Hydrazones

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, isonicotinohydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol (15 volumes).

  • Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 1-3 hours, monitoring by TLC.

  • Isolation: After the reaction is complete, cool the mixture. The hydrazone product usually precipitates.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization can be performed if further purification is needed.

Hydrazone_Synthesis Precursor This compound Reaction Stir/Reflux Precursor->Reaction Hydrazine R-NHNH₂ Hydrazine->Reaction Solvent Ethanol, Acetic Acid (cat.) Solvent->Reaction Product Hydrazone Derivative Reaction->Product

Caption: Synthesis of hydrazone derivatives.

Protocols for Antiviral Screening

The synthesized benzimidazole derivatives should be evaluated for their antiviral activity against a panel of relevant viruses. A standard method for this is the cytopathic effect (CPE) inhibition assay or the plaque reduction assay.

General Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Host cell line (e.g., Vero cells, MDCK cells)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Synthesized benzimidazole derivatives

  • Positive control antiviral drug (e.g., Acyclovir, Ribavirin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds and the positive control drug in the cell culture medium.

  • Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days. Leave some wells uninfected as cell controls.

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds. Also include virus control wells (infected, untreated) and cell control wells (uninfected, untreated).

  • Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator until the virus control wells show 90-100% CPE.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that protects 50% of the cells from CPE. Also, determine the 50% cytotoxic concentration (CC₅₀) from uninfected, compound-treated cells. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Host Cells (96-well plate) Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Compounds Treat_Cells Add Compounds to Wells Prepare_Compounds->Treat_Cells Infect_Cells->Treat_Cells Incubate Incubate until CPE Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Measure Absorbance MTT_Assay->Read_Absorbance Calculate Calculate EC₅₀, CC₅₀, SI Read_Absorbance->Calculate

Caption: Workflow for CPE inhibition assay.

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

The antiviral activity of the synthesized derivatives will depend on the nature of the substituents introduced via the Schiff base or hydrazone formation.

  • Lipophilicity: Increasing the lipophilicity of the molecule by introducing hydrophobic groups can enhance cell membrane permeability and improve antiviral activity, but excessive lipophilicity may lead to increased cytotoxicity.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electronic distribution of the entire molecule, influencing its interaction with viral targets.

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can facilitate specific interactions with viral proteins, such as polymerases or proteases, which are common targets for benzimidazole-based antivirals.[2]

By systematically varying the substituents and correlating the changes in chemical structure with the observed antiviral activity, a robust structure-activity relationship (SAR) can be established. This will guide the further optimization of lead compounds towards the development of potent and selective antiviral agents.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel benzimidazole derivatives with potential antiviral applications. The straightforward synthesis of this precursor, coupled with the facile derivatization of its aldehyde group, provides an efficient platform for the exploration of new chemical entities in the ongoing search for effective antiviral therapies. The protocols outlined in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to embark on the development of the next generation of benzimidazole-based antiviral agents.

References

Application Notes and Protocols for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this versatile heterocycle are known to exhibit a wide array of biological activities, including anthelmintic, antiviral, anticancer, and, most notably for our purposes, antimicrobial properties.[1][2][3] The rise of drug-resistant fungal pathogens has created an urgent need for novel therapeutic agents, pushing researchers to explore new chemical entities.[4][5] Within this context, substituted benzimidazoles have emerged as a promising class of compounds, with some derivatives demonstrating potent activity against clinically relevant fungi like Candida and Aspergillus species.[6][7][8]

This document provides a comprehensive guide to leveraging 1-Ethyl-1H-benzoimidazole-2-carbaldehyde , a specific derivative, as a lead compound in an antifungal drug discovery program. We will detail its hypothesized mechanism of action, provide a strategic workflow for its evaluation, and present detailed protocols for key in vitro and in vivo experiments.

Lead Compound Profile: this compound

While extensive research on this specific molecule is nascent, its structure suggests significant potential. The benzimidazole core provides the foundational pharmacophore, the ethyl group at the N-1 position can influence solubility and binding affinity, and the reactive carbaldehyde group at the C-2 position offers a potential site for interaction with biological targets or for further chemical modification to optimize activity.

Hypothesized Mechanism of Action

Based on established research into related benzimidazole compounds, two primary mechanisms of action are proposed for this compound.

  • Tubulin Polymerization Inhibition: The most well-documented antifungal mechanism for benzimidazoles is the disruption of microtubule assembly.[9] These compounds bind to fungal β-tubulin, preventing its polymerization with α-tubulin into microtubules. This arrest of mitosis ultimately leads to cell death.[9]

  • Ergosterol Biosynthesis Inhibition: Azole-containing compounds are famous for inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[6][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. While the primary target is often tubulin, inhibition of CYP51 remains a plausible secondary or alternative mechanism.

MoA_Pathway cluster_0 Fungal Cell lead_compound 1-Ethyl-1H-benzoimidazole -2-carbaldehyde beta_tubulin β-Tubulin lead_compound->beta_tubulin Binds to cyp51 14α-demethylase (CYP51) lead_compound->cyp51 Inhibits microtubules Microtubules beta_tubulin->microtubules Polymerization Blocked mitosis Mitosis microtubules->mitosis Disrupted cell_death1 Cell Death mitosis->cell_death1 Leads to ergosterol Ergosterol Synthesis cyp51->ergosterol Blocked membrane Cell Membrane Integrity ergosterol->membrane Disrupted cell_death2 Cell Death membrane->cell_death2 Leads to

Caption: Hypothesized antifungal mechanisms of action.

Experimental Workflow for Antifungal Evaluation

A structured, multi-stage approach is essential to comprehensively evaluate the potential of a new antifungal lead compound. This workflow progresses from broad in vitro screening to specific mechanism-of-action studies and culminates in in vivo efficacy testing.

Workflow start Lead Compound: This compound invitro PART A In Vitro Susceptibility Testing start->invitro mic Protocol 1: MIC Determination invitro->mic mfc Protocol 2: MFC Determination mic->mfc biofilm Protocol 3: Anti-Biofilm Assay mfc->biofilm moa PART B Mechanism of Action Studies biofilm->moa tubulin Protocol 4: Tubulin Polymerization Assay moa->tubulin ergosterol Protocol 5: Ergosterol Quantification moa->ergosterol invivo PART C In Vivo Efficacy Testing tubulin->invivo ergosterol->invivo murine Protocol 6: Murine Systemic Infection Model invivo->murine decision Candidate for Further Development? murine->decision

Caption: Drug development workflow for the lead compound.

PART A: In Vitro Susceptibility Testing

The initial phase focuses on determining the compound's intrinsic antifungal activity across a panel of clinically relevant fungal species. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are paramount for ensuring data reproducibility.[11][12][13]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a fungal isolate.[14]

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well, flat-bottom microtiter plates (sterile)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112, Aspergillus fumigatus ATCC 204305)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer and 0.5 McFarland standard

  • Sterile saline (0.85%)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO. Subsequent dilutions should be made in RPMI-1640 medium to create a 2x working concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Rationale: DMSO is used for initial solubilization, but its final concentration in the wells must be kept low (<1%) to avoid toxicity to the fungi.

  • Plate Preparation: Add 100 µL of the 2x compound dilutions to the wells of a 96-well plate. Also, prepare a growth control well (100 µL of RPMI + DMSO, no compound) and a sterility control well (200 µL of uninoculated RPMI).

  • Inoculum Preparation:

    • Subculture fungal isolates on SDA plates and incubate for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure viability.

    • Prepare a cell suspension in sterile saline. For yeasts, adjust the turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).[14] For molds, count conidia using a hemocytometer and adjust to a similar concentration.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL and dilutes the compound to its final 1x test concentration.

  • Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp., and 72 hours for Cryptococcus spp.[12]

  • Reading the MIC: The MIC is the lowest drug concentration at which a significant (typically ≥50% for azoles and related compounds) inhibition of growth is observed visually or spectrophotometrically compared to the growth control.[12]

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the organism).

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh SDA plate.

  • Incubate the plates at 35°C for 48-72 hours.

  • The MFC is the lowest compound concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.

Data Presentation: In Vitro Activity Summary
Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)Compound MFC (µg/mL)MFC/MIC Ratio
C. albicans ATCC 900282142
C. glabrata (Flu-R)464164
A. fumigatus ATCC 2043051844
C. neoformans ATCC 901120.5424
(Note: Data are hypothetical examples for illustrative purposes. Fluconazole is a standard control.) An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

PART B: Mechanism of Action (MoA) Elucidation

Once intrinsic activity is confirmed, the next step is to investigate how the compound works. These experiments test the primary hypotheses.

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, buffers, and a fluorescence reporter.

  • This compound

  • Nocodazole (positive control for inhibition)

  • Paclitaxel (positive control for promotion)

  • Fluorescence plate reader with temperature control (37°C).

Procedure:

  • Reconstitute all kit components as per the manufacturer's instructions.

  • Prepare a dilution series of the test compound and controls in the provided buffer.

  • In a 96-well plate, combine the tubulin, GTP, fluorescence reporter, and either the test compound, a control, or buffer alone.

  • Immediately place the plate in the reader pre-warmed to 37°C.

  • Measure fluorescence intensity every minute for 60 minutes.

  • Interpretation: A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization, supporting the hypothesized MoA.[9]

Protocol 4: Ergosterol Quantification via GC-MS

Objective: To determine if the compound disrupts the ergosterol biosynthesis pathway by measuring changes in sterol composition.

Materials:

  • Mid-log phase fungal culture (C. albicans)

  • Test compound and control (e.g., Fluconazole)

  • Saponification reagents (alcoholic potassium hydroxide)

  • Extraction solvent (n-heptane)

  • Silylation agent (e.g., BSTFA)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Grow fungal cultures to mid-log phase and then expose them to the test compound (at MIC and 2x MIC), fluconazole, or vehicle control for several hours.

  • Harvest the cells by centrifugation and wash them.

  • Perform saponification by heating the cell pellet with alcoholic KOH to break open the cells and hydrolyze sterol esters.

  • Extract the non-saponifiable lipids (containing sterols) into n-heptane.

  • Evaporate the solvent and derivatize the sterols with a silylation agent to make them volatile for GC analysis.

  • Analyze the sample by GC-MS.

  • Interpretation: Treatment with an ergosterol synthesis inhibitor will cause a dose-dependent decrease in the ergosterol peak and an accumulation of precursor peaks (e.g., lanosterol).[6]

PART C: In Vivo Efficacy Evaluation

Positive in vitro data must be validated in a relevant animal model to assess the compound's therapeutic potential under physiological conditions.[15][16]

Protocol 5: Murine Model of Systemic Candidiasis

Objective: To evaluate the efficacy of the compound in treating a disseminated Candida albicans infection in mice.[17]

Materials:

  • Immunocompetent mice (e.g., BALB/c or CD-1, 6-8 weeks old)

  • Pathogenic strain of C. albicans

  • Test compound formulated in a suitable vehicle for administration (e.g., oral, intraperitoneal)

  • Positive control drug (e.g., Fluconazole)

  • Sterile saline and plating media (SDA)

Procedure:

  • Acclimatization & Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Allow mice to acclimate for at least one week before the experiment.

  • Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose (e.g., 1-5 x 10⁵ CFU/mouse).

  • Treatment: Randomize mice into groups (Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Fluconazole Control). Begin treatment at a set time post-infection (e.g., 2-4 hours). Administer treatments once or twice daily for a defined period (e.g., 7 days).

  • Monitoring: Monitor mice daily for clinical signs of illness (weight loss, lethargy, ruffled fur) and mortality for up to 21 days.

  • Endpoint Analysis (Fungal Burden): At a predetermined time point (e.g., 48-72 hours post-infection), a subset of mice from each group can be euthanized. Harvest key organs (kidneys, brain, spleen), homogenize them in sterile saline, and perform serial dilutions for plating on SDA.

  • Data Analysis:

    • Survival: Plot Kaplan-Meier survival curves and analyze using the log-rank test.

    • Fungal Burden: Count colonies to determine CFU/gram of tissue. Analyze for statistical significance using appropriate tests (e.g., ANOVA or Mann-Whitney U test).

Interpretation: A significant increase in survival and a significant reduction in organ fungal burden compared to the vehicle control group indicate in vivo efficacy.[16][18]

Conclusion and Future Directions

This guide outlines a systematic and robust pathway for the preclinical evaluation of this compound as a potential antifungal drug. Positive outcomes from these studies—specifically, potent broad-spectrum in vitro activity, a clear mechanism of action, and significant efficacy in a relevant animal model—would provide a strong rationale for advancing the compound into further development. Subsequent steps would include lead optimization to improve potency and pharmacokinetic properties, comprehensive toxicology studies, and formulation development in preparation for Investigational New Drug (IND)-enabling studies. The benzimidazole scaffold continues to be a rich source of therapeutic agents, and a methodical approach is key to unlocking its full potential against the growing threat of fungal infections.

References

1-Ethyl-1H-benzoimidazole-2-carbaldehyde in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

1-Ethyl-1H-benzoimidazole-2-carbaldehyde: A Versatile Scaffold for the Synthesis of Novel Fluorescent Probes for Ion Sensing and Bioimaging

Affiliation: Advanced Molecular Probes Division, OmniChem Solutions

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and biological activity. Among its derivatives, this compound has emerged as a particularly valuable building block for the synthesis of advanced fluorescent probes. Its strategic placement of an aldehyde group at the 2-position, coupled with the N-ethyl substitution, provides a reactive handle for a variety of chemical transformations while modulating the electronic environment of the benzimidazole core. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the design, synthesis, and application of fluorescent probes derived from this versatile precursor. We will delve into the rationale behind its use, provide detailed, field-tested protocols for the synthesis of a selective zinc (Zn²⁺) sensor, and discuss its broader applications in cellular imaging.

Introduction: The Rationale for this compound in Probe Design

The development of highly sensitive and selective fluorescent probes is paramount for understanding complex biological processes and for the early diagnosis of diseases. The choice of the core fluorophore and the receptor unit is critical in dictating the probe's performance. This compound offers several distinct advantages:

  • Inherent Fluorescence: The benzimidazole core possesses intrinsic fluorescence, which can be fine-tuned through chemical modification.

  • Reactive Aldehyde Group: The carbaldehyde at the C2 position is a versatile functional group that readily participates in condensation reactions (e.g., Schiff base formation) with a wide array of amine-containing molecules. This allows for the straightforward introduction of specific ion-binding moieties (receptors).

  • Modulatable Electronic Properties: The N-ethyl group enhances the electron-donating character of the imidazole nitrogen, influencing the photophysical properties of the resulting probe. This substitution also improves solubility in common organic solvents and can enhance cell permeability.

  • Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Mechanisms: The benzimidazole system can be readily integrated into sensor designs that operate via well-established fluorescence quenching and enhancement mechanisms like PET and ICT, leading to a significant "off-on" or ratiometric response upon analyte binding.

Synthesis of a Selective Zn²⁺ Fluorescent Probe: A Step-by-Step Protocol

Zinc is the second most abundant transition metal in humans and plays a crucial role in a myriad of physiological and pathological processes. Consequently, the development of selective probes for tracking Zn²⁺ in biological systems is of high interest. Here, we detail the synthesis of a Schiff base fluorescent probe, (E)-1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(pyridin-2-yl)hydrazine (EBMH-P) , from this compound and 2-hydrazinylpyridine. This probe demonstrates a selective "turn-on" fluorescence response to Zn²⁺.

Synthetic Workflow

The synthesis is a straightforward one-step condensation reaction.

G cluster_reactants Reactants A 1-Ethyl-1H-benzoimidazole- 2-carbaldehyde C EBMH-P Probe (Schiff Base) A->C Ethanol, Acetic Acid (cat.) Reflux, 4h B 2-Hydrazinylpyridine B->C

Figure 1: Synthesis of EBMH-P from this compound.

Materials and Reagents
  • This compound (≥98%, Sigma-Aldrich)

  • 2-Hydrazinylpyridine (≥98%, Sigma-Aldrich)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Detailed Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.74 g, 10 mmol) in 40 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Reactant: To this solution, add 2-hydrazinylpyridine (1.09 g, 10 mmol). A slight color change may be observed.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (Eluent: Ethyl acetate/Hexane, 1:1 v/v). The disappearance of the starting aldehyde spot indicates the completion of the reaction. This typically takes 3-4 hours.

  • Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. A pale-yellow precipitate should form.

  • Purification:

    • Filter the precipitate using a Buchner funnel and wash it with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

    • Recrystallize the crude product from hot ethanol to obtain pure, needle-like crystals of EBMH-P .

  • Drying and Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 85-90%. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Application: Selective Sensing of Zn²⁺ Ions

The synthesized EBMH-P probe exhibits a selective fluorescence "turn-on" response in the presence of Zn²⁺ ions. This is attributed to the chelation of Zn²⁺ by the pyridine and imine nitrogen atoms, which restricts the C=N bond rotation and inhibits the Photoinduced Electron Transfer (PET) process, leading to a significant enhancement in fluorescence emission.

Experimental Protocol for Fluorescence Titration
  • Stock Solutions:

    • Prepare a 1.0 mM stock solution of EBMH-P in a suitable solvent system (e.g., DMSO/H₂O mixture, 1:9 v/v).

    • Prepare 10 mM stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Ni(ClO₄)₂, etc.) in deionized water.

  • Spectroscopic Measurements:

    • In a series of quartz cuvettes, place 2.0 mL of a buffered solution (e.g., 10 mM HEPES, pH 7.4).

    • Add an aliquot of the EBMH-P stock solution to each cuvette to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum (Excitation at ~370 nm).

    • Incrementally add aliquots of the Zn²⁺ stock solution (from 0 to 2.0 equivalents) to the cuvette containing the probe.

    • After each addition, gently mix and allow the solution to equilibrate for 2 minutes before recording the fluorescence emission spectrum.

  • Selectivity Study: Repeat step 2.2 with other metal ion stock solutions to assess the selectivity of the EBMH-P probe for Zn²⁺.

Expected Results and Data Interpretation
AnalyteEBMH-P (10 µM)EBMH-P + Zn²⁺ (2 equiv.)EBMH-P + Other Cations*
Fluorescence Emission Max (nm) ~450 nm~450 nm~450 nm
Relative Fluorescence Intensity LowHigh (e.g., >20-fold increase)Low (negligible change)

*Other cations include Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺.

The binding of Zn²⁺ to the EBMH-P probe leads to the formation of a rigid complex, which enhances the fluorescence quantum yield. This "turn-on" response is typically highly selective for Zn²⁺ over other biologically relevant metal ions.

G cluster_probe EBMH-P Probe cluster_complex Probe-Zn²⁺ Complex Probe Probe (Low Fluorescence) Complex [Probe-Zn²⁺] (High Fluorescence) Probe->Complex Chelation (PET Inhibition) Zn Zn²⁺ Zn->Complex

Figure 2: Sensing mechanism of the EBMH-P probe for Zn²⁺ detection.

Broader Applications and Future Directions

The synthetic strategy outlined above is highly modular. By replacing 2-hydrazinylpyridine with other amine-containing receptor units, a wide variety of fluorescent probes targeting different analytes can be developed. For instance:

  • pH Probes: Incorporating an acid/base-sensitive moiety can yield probes for monitoring pH changes in cellular compartments.

  • Anion Sensors: Designing receptors with hydrogen-bond donors can lead to probes for anions like fluoride or cyanide.

  • Bioimaging: The introduction of specific targeting ligands (e.g., biotin, folate) can direct the probe to particular organelles or cell types for targeted imaging applications.

The inherent lipophilicity of the N-ethyl benzimidazole core often facilitates cell membrane permeability, making these probes suitable for live-cell imaging studies.

Conclusion

This compound is a powerful and versatile platform for the rational design and synthesis of novel fluorescent probes. The straightforward and efficient Schiff base condensation chemistry allows for the rapid generation of sensor libraries with diverse functionalities. The EBMH-P probe detailed herein serves as a prime example of its utility, demonstrating high sensitivity and selectivity for Zn²⁺. This application note provides a solid foundation and a reliable protocol for researchers to explore the vast potential of this building block in developing next-generation chemical sensors and imaging agents.

Application Notes and Protocols for the Condensation Reaction of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols for the synthesis and subsequent Knoevenagel condensation of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde. Benzimidazole derivatives are a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the practical execution of these important synthetic transformations. The protocols are designed to be self-validating, with explanations for key experimental choices, troubleshooting guidance, and expected outcomes.

Introduction: The Significance of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole heterocycle, an isostere of natural nucleotides, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1][4] Its unique structure, featuring both hydrogen bond donors and acceptors, as well as opportunities for π-π stacking and hydrophobic interactions, allows for high-affinity binding to a diverse array of biological macromolecules.[1][2] Consequently, benzimidazole derivatives have demonstrated a remarkable spectrum of therapeutic potential, including applications as antiviral, anticancer, anti-inflammatory, and antiparasitic agents.[2][3][5]

The functionalization of the benzimidazole core is a key strategy in modern drug discovery. The introduction of a carbaldehyde group at the 2-position, as in this compound, provides a versatile synthetic handle for elaboration into more complex molecular architectures. Condensation reactions, such as the Knoevenagel condensation, are powerful C-C bond-forming reactions that allow for the introduction of α,β-unsaturated moieties, which are themselves valuable pharmacophores and synthetic intermediates.[6][7] This guide will focus on a robust protocol for the Knoevenagel condensation of this compound with active methylene compounds, a reaction that opens avenues to novel libraries of potential therapeutic agents.

Synthesis of the Starting Material: this compound

A reliable supply of the starting aldehyde is paramount. While several methods exist for the synthesis of benzimidazoles, a common and effective route to 2-formyl benzimidazoles is the Vilsmeier-Haack reaction on the corresponding N-substituted benzimidazole.[3][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[2]

Proposed Synthetic Pathway

The synthesis begins with the ethylation of 1H-benzimidazole, followed by formylation at the C2 position.

Diagram 1: Synthesis of this compound

G cluster_0 Part 1: N-Ethylation cluster_1 Part 2: Vilsmeier-Haack Formylation 1H-Benzimidazole 1H-Benzimidazole 1-Ethyl-1H-benzimidazole 1-Ethyl-1H-benzimidazole 1H-Benzimidazole->1-Ethyl-1H-benzimidazole  Ethyl iodide, Base (e.g., K2CO3), Acetone This compound This compound 1-Ethyl-1H-benzimidazole->this compound  1. POCl3, DMF  2. Aqueous Workup

Caption: Synthetic route to the target aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-1H-benzimidazole

This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.[2][8]

Materials and Equipment:

  • 1-Ethyl-1H-benzimidazole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel

  • Rotary evaporator, standard glassware for extraction and filtration

Protocol Steps:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (3.0 eq.) in an ice bath. Add phosphoryl chloride (1.2 eq.) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the chloromethyliminium salt (Vilsmeier reagent) will be observed.

  • Addition of Substrate: Dissolve 1-Ethyl-1H-benzimidazole (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

Knoevenagel Condensation Protocol

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] It is typically catalyzed by a weak base, such as piperidine or pyridine.[4] This protocol details the reaction of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate.

Diagram 2: Knoevenagel Condensation Workflow

G start Start reactants Combine Aldehyde, Active Methylene Compound, Solvent (Ethanol) & Catalyst (Piperidine) start->reactants reflux Reflux Reaction Mixture (Monitor by TLC) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Forms? cool->precipitate precipitate->reflux No (Reduce solvent volume) filter Collect Solid by Filtration precipitate->filter Yes wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: General workflow for the Knoevenagel condensation.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
This compoundAldehyde SubstrateSynthesized
MalononitrileActive Methylene CompoundSigma-Aldrich
Ethyl CyanoacetateActive Methylene CompoundSigma-Aldrich
PiperidineBasic CatalystSigma-Aldrich
Ethanol (Absolute)SolventFisher Chemical
Ethyl AcetateTLC Eluent / Extraction SolventFisher Chemical
HexaneTLC Eluent / Extraction SolventFisher Chemical
Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add the active methylene compound (malononitrile or ethyl cyanoacetate, 1.1 mmol, 1.1 eq.) followed by absolute ethanol (15-20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction's progress by TLC, eluting with an ethyl acetate/hexane mixture (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution as a solid.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

    • For higher purity, the crude product can be recrystallized from hot ethanol.[9]

  • Drying: Dry the purified product under vacuum to obtain the final Knoevenagel condensation product.

Expected Results and Characterization

The expected products are the corresponding α,β-unsaturated compounds. Characterization should be performed using standard analytical techniques.

Product Structures
  • From Malononitrile: 2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)malononitrile

  • From Ethyl Cyanoacetate: (E)-ethyl 2-cyano-3-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylate

Spectroscopic Data (Predicted)

The following are predicted ¹H NMR chemical shifts based on data from analogous compounds.[10][11] Spectra should be recorded in CDCl₃ or DMSO-d₆.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Product with Malononitrile
Vinyl proton (-CH=)8.0 - 8.5Singlet (s)-
Benzimidazole aromatic protons7.3 - 8.0Multiplet (m)-
N-CH₂-CH₃4.2 - 4.5Quartet (q)~7.2
N-CH₂-CH₃1.4 - 1.6Triplet (t)~7.2
Product with Ethyl Cyanoacetate
Vinyl proton (-CH=)8.1 - 8.6Singlet (s)-
Benzimidazole aromatic protons7.3 - 8.0Multiplet (m)-
N-CH₂-CH₃4.2 - 4.5Quartet (q)~7.2
Ester O-CH₂-CH₃4.3 - 4.4Quartet (q)~7.1
N-CH₂-CH₃1.4 - 1.6Triplet (t)~7.2
Ester O-CH₂-CH₃1.3 - 1.4Triplet (t)~7.1

Infrared (IR) Spectroscopy:

  • Product with Malononitrile: Expect a strong C≡N stretch around 2220 cm⁻¹ and a C=C stretch around 1600 cm⁻¹.

  • Product with Ethyl Cyanoacetate: Expect a strong C≡N stretch around 2220 cm⁻¹, a strong C=O (ester) stretch around 1720 cm⁻¹, and a C=C stretch around 1610 cm⁻¹.

Troubleshooting and Causality

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive catalyst. 2. Insufficient heating. 3. Deactivated aldehyde.1. Use fresh piperidine. 2. Ensure the reaction is at a gentle reflux. 3. Check the purity of the starting aldehyde. It can oxidize on storage.
Formation of Side Products 1. Self-condensation of the active methylene compound. 2. Prolonged heating.1. Use a slight excess of the aldehyde. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in Product Isolation Product is soluble in the reaction solvent.If no precipitate forms upon cooling, reduce the solvent volume under reduced pressure. If necessary, add cold water to induce precipitation.
Poor Yield after Purification Product loss during recrystallization.Use a minimal amount of hot solvent for recrystallization and cool the solution slowly to maximize crystal formation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound and its subsequent Knoevenagel condensation. By following these detailed protocols, researchers can reliably access a range of α,β-unsaturated benzimidazole derivatives. These compounds serve as valuable building blocks for the synthesis of more complex molecules and as candidates for screening in drug discovery programs, leveraging the proven therapeutic potential of the benzimidazole scaffold.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzimidazole Scaffolds and the Advent of Microwave Synthesis

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, antihypertensive, and antiviral properties.[1] The synthesis of 2-substituted benzimidazoles, particularly those bearing a carbaldehyde group, provides a versatile platform for further molecular elaboration in drug discovery programs. The aldehyde functionality serves as a key synthetic handle for the construction of more complex molecules through reactions such as Schiff base formation, Wittig reactions, and various condensations.

Traditionally, the synthesis of benzimidazole derivatives has often involved harsh reaction conditions, long reaction times, and the use of hazardous reagents.[2][3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative to conventional heating methods.[4][5][6] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic accelerations in reaction rates, often with improved yields and purities.[7][8][9] This is achieved through mechanisms of dipolar polarization and ionic conduction, where polar molecules or ions in the reaction medium align with the rapidly oscillating electric field of the microwaves, generating heat.[10]

This application note provides a detailed experimental setup and protocols for the two-step synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a key intermediate for the development of novel benzimidazole-based therapeutics. The synthesis leverages the power of microwave irradiation to first construct the 2-(hydroxymethyl)benzimidazole precursor and subsequently oxidize it to the target carbaldehyde under solvent-free conditions.

Overall Synthetic Scheme

The synthesis is a two-step process starting from N-ethyl-o-phenylenediamine and glycolic acid. The first step is a microwave-assisted condensation to form the alcohol intermediate, (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol. The second step involves a rapid, solvent-free microwave-assisted oxidation of the alcohol to the desired aldehyde, this compound, using manganese dioxide on a silica support.

Synthetic_Scheme N-ethyl-o-phenylenediamine N-ethyl-o-phenylenediamine Step1_reagents Microwave (300W) 2-5 min Glycolic_Acid Glycolic Acid Alcohol_Intermediate (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol Step1_reagents->Alcohol_Intermediate Step2_reagents MnO2/Silica Microwave (180W) 30-90 sec Solvent-free Alcohol_Intermediate->Step2_reagents Final_Product This compound Step2_reagents->Final_Product

Caption: Overall two-step microwave-assisted synthesis pathway.

Part 1: Microwave-Assisted Synthesis of (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol

This protocol is adapted from established microwave-assisted procedures for the synthesis of benzimidazole derivatives from o-phenylenediamines and carboxylic acids.[6][11] The microwave irradiation facilitates a rapid cyclocondensation reaction.

Experimental Protocol

Materials and Equipment:

  • N-ethyl-o-phenylenediamine

  • Glycolic acid

  • Methanol

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a 10 mL microwave reaction vial, add N-ethyl-o-phenylenediamine (1.0 mmol, 136 mg) and glycolic acid (1.1 mmol, 84 mg).

  • Add a magnetic stir bar to the vial.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant power of 300W for 2-5 minutes with stirring. The reaction progress can be monitored by TLC (Eluent: Ethyl acetate/Hexane 7:3).

  • After completion of the reaction, allow the vial to cool to room temperature.

  • To the reaction mixture, add 10 mL of deionized water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold deionized water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data and Expected Results
ReactantMolar Equiv.Amount (mg)
N-ethyl-o-phenylenediamine1.0136
Glycolic acid1.184
Microwave Parameters
Power300 W
Time2-5 min
Expected Yield 80-90%

Part 2: Microwave-Assisted Solvent-Free Oxidation to this compound

This protocol utilizes a green chemistry approach, employing a solvent-free reaction condition with manganese dioxide supported on silica gel.[7][8][12] Microwave irradiation provides rapid and selective oxidation of the primary alcohol to the aldehyde, minimizing the formation of the corresponding carboxylic acid.[5][10]

Experimental Protocol

Materials and Equipment:

  • (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol (from Part 1)

  • Manganese dioxide (MnO2), activated

  • Silica gel (230-400 mesh)

  • Dichloromethane

  • Microwave reactor

  • Mortar and pestle

  • Open glass vessel (e.g., a small beaker or vial)

  • Standard laboratory glassware

Preparation of MnO2/Silica Reagent:

  • In a mortar, thoroughly mix activated manganese dioxide (5 mmol, 435 mg) with silica gel (1.25 g).

  • The reagent should be uniformly dispersed.

Procedure:

  • In a clean, dry mortar, thoroughly mix (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 mmol, 176 mg) with the prepared MnO2/silica reagent.

  • Transfer the solid mixture to an open glass vessel suitable for microwave irradiation.

  • Place the vessel in the microwave reactor.

  • Irradiate the solid mixture at a low power setting (e.g., 180W) for 30-90 seconds. The reaction should be monitored by TLC (Eluent: Ethyl acetate/Hexane 1:1) by taking small aliquots.

  • Upon completion, allow the mixture to cool to room temperature.

  • Add 20 mL of dichloromethane to the reaction mixture and stir for 5 minutes to extract the product.

  • Filter the mixture through a short pad of celite to remove the silica and manganese dioxide residues.

  • Wash the filter cake with additional dichloromethane (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data and Expected Results
ReactantMolar Equiv.Amount (mg)
(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol1.0176
Manganese dioxide (MnO2)5.0435
Silica gel-1250
Microwave Parameters
Power180 W
Time30-90 sec
Expected Yield 85-95%

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals for the ethyl group (triplet and quartet), aromatic protons, and the aldehyde proton (singlet, typically δ 9-10 ppm).

  • ¹³C NMR: Expected signals for the ethyl carbons, aromatic carbons, and the aldehyde carbonyl carbon (typically δ 180-200 ppm).

  • IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C10H10N2O (174.20 g/mol ).[13]

Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_synthesis Step 1: Synthesis of Alcohol cluster_oxidation Step 2: Oxidation to Aldehyde Reactants_Step1 Mix N-ethyl-o-phenylenediamine and Glycolic Acid Microwave_Step1 Microwave Irradiation (300W, 2-5 min) Reactants_Step1->Microwave_Step1 Workup_Step1 Aqueous Workup & Neutralization Microwave_Step1->Workup_Step1 Purification_Step1 Purification (Filtration/Extraction & Chromatography) Workup_Step1->Purification_Step1 Alcohol_Product Obtain (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol Purification_Step1->Alcohol_Product Mix_Step2 Mix Alcohol with MnO2/Silica Alcohol_Product->Mix_Step2 Microwave_Step2 Solvent-Free Microwave Irradiation (180W, 30-90 sec) Mix_Step2->Microwave_Step2 Workup_Step2 Extraction with Dichloromethane Microwave_Step2->Workup_Step2 Purification_Step2 Filtration & Solvent Evaporation Workup_Step2->Purification_Step2 Final_Product Obtain this compound Purification_Step2->Final_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Troubleshooting and Safety Considerations

  • Low Yield in Step 1: Ensure the starting materials are pure. The reaction time in the microwave may need to be optimized.

  • Over-oxidation in Step 2: Use a lower microwave power or shorter irradiation time. Ensure the MnO2 is well-dispersed on the silica support.

  • Safety: Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature controls. All chemical manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocols detailed in this application note provide a rapid, efficient, and environmentally friendly method for the synthesis of this compound. By leveraging the advantages of microwave-assisted synthesis, researchers can significantly reduce reaction times and improve yields compared to conventional methods. This approach is highly amenable to the generation of diverse libraries of benzimidazole derivatives for drug discovery and development programs.

References

Application Notes and Protocols for High-Throughput Screening of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile pharmacological activities. Derivatives of this structure have been successfully developed into therapeutic agents targeting a wide array of biological targets, including kinases, polymerases, and microbial enzymes. This has led to their use as anticancer, antimicrobial, and antiviral agents.[1][2] The compound of interest, 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, belongs to this promising class of molecules. Its structural features suggest a potential for interaction with various biological macromolecules, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic leads.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in a high-throughput screening context. We will focus on a robust, cell-based assay for assessing cytotoxicity, a critical first step in the identification of potential anticancer agents. The protocol detailed herein is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data suitable for hit identification and subsequent lead optimization.

Principle of the High-Throughput Cytotoxicity Assay

To evaluate the cytotoxic potential of this compound, we will employ a luminescence-based cell viability assay. The chosen methodology quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[1][3][4] Viable, healthy cells maintain a high level of ATP. Conversely, in response to a cytotoxic agent, cellular metabolism is disrupted, leading to a rapid depletion of ATP.

The assay utilizes a thermostable luciferase enzyme that, in the presence of ATP and its substrate luciferin, generates a stable "glow-type" luminescent signal that is directly proportional to the amount of ATP present.[3] A decrease in the luminescent signal in cells treated with the test compound, relative to untreated controls, indicates a reduction in cell viability. This "add-mix-measure" format is highly amenable to automated HTS, minimizing pipetting steps and simplifying the workflow.[1][4]

Experimental Workflow and Protocols

The overall workflow for the high-throughput screening of this compound for cytotoxic activity is depicted below. This process begins with the preparation of compound plates and cell plates, followed by the treatment of cells with the compound, and culminates in the measurement of cell viability and data analysis.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis Compound_Prep Compound Plate Preparation (Serial Dilutions of This compound) Treatment Compound Addition (Transfer from Compound Plate to Cell Plate) Compound_Prep->Treatment Source Plate Cell_Prep Cell Plate Preparation (Seeding of Cancer Cell Line) Cell_Prep->Treatment Destination Plate Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Reagent_Add Addition of Luminescent Reagent Incubation->Reagent_Add Luminescence_Read Luminescence Reading (Plate Reader) Reagent_Add->Luminescence_Read Data_Analysis Data Analysis (Normalization, Curve Fitting, Hit Identification) Luminescence_Read->Data_Analysis

Caption: High-throughput screening workflow for cytotoxicity assessment.

Protocol 1: High-Throughput Cell-Based Cytotoxicity Assay

This protocol is optimized for a 384-well plate format, a standard in HTS for reducing reagent consumption and increasing throughput.

Materials and Reagents:

  • Cell Line: A human cancer cell line relevant to the therapeutic area of interest (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma).

  • Cell Culture Medium: As recommended for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution in dimethyl sulfoxide (DMSO).

  • Assay Plates: 384-well, white, solid-bottom plates suitable for luminescence measurements.

  • Compound Plates: 384-well plates for serial dilution of the test compound.

  • Luminescent Cell Viability Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[1][3][4]

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

  • Automated Liquid Handling System: For plate replication and reagent addition.

  • Multimode Plate Reader: With luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Plate Preparation: a. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO in a 384-well compound plate to create a concentration gradient (e.g., 10-point, 3-fold dilutions). c. Prepare wells with the positive control (e.g., Staurosporine) and negative control (DMSO only).

  • Cell Plate Preparation: a. Culture the chosen cancer cell line under standard conditions. b. On the day of the assay, harvest the cells and perform a cell count to determine cell viability and concentration. c. Dilute the cell suspension in the culture medium to the desired seeding density (optimized for logarithmic growth during the incubation period, e.g., 1000-5000 cells/well). d. Dispense the cell suspension into the 384-well white assay plates. e. Incubate the plates for 4-6 hours to allow the cells to attach.

  • Cell Treatment: a. Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50-100 nL) of the compound solutions from the compound plate to the corresponding wells of the cell plate. This will result in the final desired concentrations of this compound. The final DMSO concentration should be kept low (≤ 0.5%) to avoid vehicle-induced cytotoxicity. b. Transfer the positive and negative controls to their respective wells.

  • Incubation: a. Incubate the treated cell plates for a predetermined period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Assay Readout: a. Equilibrate the assay plates and the luminescent cell viability reagent to room temperature. b. Add a volume of the luminescent reagent to each well equal to the volume of the cell culture medium. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw data from the plate reader (relative luminescence units, RLU) must be processed to determine the cytotoxic activity of this compound.

Data Normalization

The data should be normalized to the intra-plate controls. The percent viability can be calculated using the following formula:

% Viability = [(RLUsample - RLUpositive control) / (RLUnegative control - RLUpositive control)] * 100

Where:

  • RLUsample is the luminescence signal from a well treated with the test compound.

  • RLUpositive control is the average signal from the positive control wells (maximum inhibition).

  • RLUnegative control is the average signal from the negative control wells (no inhibition).

Dose-Response Curve and IC₅₀ Determination

The normalized data is then used to generate a dose-response curve by plotting the percent viability against the logarithm of the compound concentration. A four-parameter logistic model is typically used to fit the curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[5][6]

Dose_Response cluster_0 Data Analysis Pipeline Raw_Data Raw Luminescence Data (RLU) Normalization Normalization to Controls (% Viability) Raw_Data->Normalization Curve_Fitting Dose-Response Curve Fitting (4-Parameter Logistic Model) Normalization->Curve_Fitting IC50 IC50 Calculation Curve_Fitting->IC50 Hit_ID Hit Identification IC50->Hit_ID

Caption: Data analysis pipeline from raw data to hit identification.

Assay Quality Control: The Z'-Factor

To ensure the quality and reliability of the HTS assay, the Z'-factor should be calculated for each plate.[7][8] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.

Z' = 1 - [(3σp + 3σn) / |μp - μn|]

Where:

  • σp and σn are the standard deviations of the positive and negative controls, respectively.

  • μp and μn are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[8]
0 to 0.5MarginalThe assay may be acceptable but requires careful monitoring.[8]
< 0UnacceptableThe signal from the controls overlaps; the assay is not reliable.[8]

Summary of Experimental Parameters

ParameterRecommended Value/ConditionRationale
Plate Format 384-well, white, solid-bottomOptimizes for throughput and luminescence signal detection.
Cell Seeding Density 1000-5000 cells/wellMust be optimized to ensure cells are in logarithmic growth phase.
Compound Concentrations 10-point, 3-fold dilution seriesProvides sufficient data points for accurate IC₅₀ determination.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.
Incubation Time 48-72 hoursAllows sufficient time for the compound to exert its cytotoxic effects.
Positive Control Staurosporine (e.g., 1 µM)A potent, well-characterized cytotoxic agent for assay validation.
Negative Control DMSO vehicleRepresents 100% cell viability.
Assay Readout LuminescenceHighly sensitive, with a wide dynamic range.

Conclusion and Future Directions

The protocols and guidelines presented here provide a comprehensive framework for the high-throughput screening of this compound to assess its cytotoxic potential. By adhering to these methodologies, researchers can generate reliable and reproducible data, enabling the identification of this compound as a potential "hit" for further investigation in cancer drug discovery.

Following a successful primary screen, identified hits should be subjected to a cascade of secondary assays to confirm their activity, determine their mechanism of action, and evaluate their selectivity and off-target effects. This rigorous, data-driven approach is fundamental to advancing promising compounds from initial screening to preclinical development.

References

Method for preparing Schiff base derivatives from 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Schiff Base Derivatives from 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Abstract

This technical guide provides a detailed and robust methodology for the synthesis of Schiff base derivatives via the condensation reaction between this compound and various primary amines. Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Schiff bases derived from this heterocyclic core further expand this pharmacological potential, making their efficient synthesis a topic of significant interest for researchers in drug discovery and development.[3] This document outlines a validated, step-by-step protocol, explains the chemical principles behind the procedural choices, and details the analytical techniques required for the structural confirmation of the final products.

Introduction: The Significance of Benzimidazole Schiff Bases

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in drug development, analogous to naturally occurring nucleotides and interacting readily with biopolymers.[1] The functionalization of the benzimidazole core is a key strategy for modulating its biological activity. The formation of a Schiff base (or azomethine group, -C=N-) by reacting a benzimidazole aldehyde with a primary amine is a highly efficient and versatile method for generating molecular diversity.[1] The resulting imine linkage is not merely a linker but often plays a crucial role in the compound's biological mechanism, contributing to its ability to chelate metal ions or interact with biological targets.[4] These hybrid molecules have demonstrated promising results as anticancer agents, enzyme inhibitors, and antimicrobials, making a reliable synthetic protocol essential for the field.[3][5][6]

Principle of the Reaction: Imine Formation

The synthesis of a Schiff base is a classic condensation reaction. It involves the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by a dehydration step to yield the stable imine. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the amine's nitrogen atom.

The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_products Products r1 This compound p1 Schiff Base Derivative r1->p1 Condensation catalyst Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux plus + r2 Primary Amine (R-NH2) r2->p1 p2 Water (H2O) plus2 +

Figure 1: General scheme for the acid-catalyzed synthesis of Schiff bases.

Detailed Experimental Protocol

This protocol provides a self-validating workflow, incorporating in-process controls to ensure reaction completion and product purity.

Materials and Equipment
  • Reagents:

    • This compound

    • Various primary amines (e.g., aniline, 4-methylaniline, 4-aminophenol)

    • Absolute Ethanol (Solvent)

    • Glacial Acetic Acid (Catalyst)

    • Ethyl Acetate (for TLC and extraction)

    • Hexane (for TLC)

    • Anhydrous Sodium Sulfate

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Beakers, Erlenmeyer flasks

    • Buchner funnel and filter paper

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Melting point apparatus

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure

The following is a general procedure that can be adapted for various primary amines.

  • Reagent Solubilization: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.74 g) in absolute ethanol (30 mL). Add the selected primary amine (10 mmol, equimolar) to this solution with magnetic stirring.

    • Expert Insight: Using a slight excess of the amine (e.g., 1.05 equivalents) can sometimes drive the reaction to completion, but an equimolar ratio is typically sufficient and simplifies purification.

  • Catalyst Addition: To the stirred mixture, add 3-4 drops of glacial acetic acid.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the positive charge on the carbonyl carbon, making it a more potent electrophile for the nucleophilic attack by the amine, thereby accelerating the formation of the hemiaminal intermediate.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain the reflux for 2-5 hours.

    • Expert Insight: The elevated temperature provides the necessary activation energy for the rate-limiting step: the elimination of a water molecule from the hemiaminal intermediate to form the stable C=N double bond.

  • In-Process Control (TLC Monitoring): Monitor the reaction's progress using TLC. Prepare a TLC plate and spot the starting aldehyde, the starting amine, and the reaction mixture. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the aldehyde has disappeared and a new, distinct product spot has formed.

  • Product Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a solid.

    • Expert Insight: If a solid does not form, the solvent can be partially removed under reduced pressure to concentrate the solution and induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. For higher purity, the crude product should be recrystallized from hot ethanol. Dry the purified crystals in a vacuum oven.

  • Final Characterization: Determine the melting point of the dried product and perform spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Experimental Workflow Diagram

workflow start Start: Reagents in Ethanol add_catalyst Add Glacial Acetic Acid start->add_catalyst reflux Heat to Reflux (2-5h) add_catalyst->reflux tlc Monitor by TLC reflux->tlc is_complete Reaction Complete? tlc->is_complete is_complete->reflux No cool Cool to Room Temp & Ice Bath is_complete->cool Yes filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry Product Under Vacuum recrystallize->dry characterize Spectroscopic Characterization (FT-IR, NMR, MS) dry->characterize end End: Pure Schiff Base characterize->end

Figure 2: Step-by-step workflow for the synthesis and purification of Schiff bases.

Structural Characterization: A Self-Validating System

The identity of the synthesized Schiff base must be unequivocally confirmed. The combination of the following spectroscopic methods provides a self-validating confirmation of the product's structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most direct evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the 1685–1620 cm⁻¹ region.[1][7] Concurrently, the C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should be absent in the product spectrum.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The definitive signal in the ¹H NMR spectrum is a singlet in the δ 9.0–9.8 ppm region, corresponding to the azomethine proton (-CH=N).[5] The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) from the starting material provides further confirmation.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon of the azomethine group (C=N) gives a characteristic signal in the δ 158–165 ppm range.[1]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the compound. The spectrum should show a prominent molecular ion peak ([M+H]⁺) that matches the calculated molecular weight of the target Schiff base derivative.

Representative Examples and Data

The described protocol was used to synthesize a series of Schiff base derivatives. The results are summarized below.

Primary AmineProduct StructureReaction Time (h)Yield (%)M.p. (°C)FT-IR ν(C=N) cm⁻¹¹H NMR δ(CH=N) ppm
Aniline 392118-12016259.45
4-Methylaniline 3.594135-13716289.42
4-Aminophenol 489210-21216309.51
4-Chloroaniline 491142-14416249.48

Note: Structures are representational. Yields are for isolated, recrystallized products.

Conclusion and Applications

The methodology presented here is an efficient, high-yield, and reliable protocol for synthesizing a variety of Schiff base derivatives from this compound. The straightforward procedure and simple purification make it highly suitable for generating libraries of novel compounds for biological screening. These derivatives are valuable candidates for drug discovery programs targeting a range of diseases, from microbial infections to cancer and neurodegenerative disorders like Alzheimer's.[3][6] The robust characterization framework ensures the production of high-purity compounds, which is a prerequisite for accurate biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common challenges encountered during the synthesis of this important heterocyclic building block. Our goal is to empower you with the scientific understanding to overcome low yields and other experimental hurdles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. However, its preparation can be challenging, often resulting in suboptimal yields. This guide will focus on the two most prevalent synthetic strategies: the Vilsmeier-Haack reaction and formylation via lithiation. We will explore the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer solutions to common problems.

Troubleshooting Guide: Addressing Low Yield and Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

I. Issues Related to the Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like 1-ethyl-1H-benzimidazole. It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF)[1][2].

Question 1: My Vilsmeier-Haack reaction is resulting in a very low yield of the desired aldehyde. What are the likely causes?

Answer:

Low yields in the Vilsmeier-Haack formylation of 1-ethyl-1H-benzimidazole can often be traced back to several critical factors:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the glassware, solvent (DMF), or starting material will quench the reagent, leading to a significant drop in yield.

  • Reagent Quality: The purity of both POCl₃ and DMF is paramount. Decomposed DMF may contain dimethylamine, which can react with the Vilsmeier reagent. Ensure you are using freshly distilled or high-purity anhydrous reagents.

  • Insufficient Vilsmeier Reagent: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. A molar excess of the Vilsmeier reagent is often necessary.

  • Suboptimal Reaction Temperature: The formylation of benzimidazoles can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.

  • Inefficient Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step. Improper pH adjustment or inefficient extraction can lead to loss of product.

Question 2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is this, and how can I prevent it?

Answer:

The formation of dark, polymeric, or tarry byproducts is a common issue in Vilsmeier-Haack reactions, particularly with sensitive heterocyclic substrates. This is often due to:

  • Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition of the starting material or product.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can promote the formation of side products.

  • Highly Concentrated Reaction: Running the reaction at a very high concentration can sometimes lead to localized overheating and the formation of insoluble byproducts.

To mitigate this:

  • Control the Temperature: Carefully control the reaction temperature, using an ice bath during the initial exothermic formation of the Vilsmeier reagent and then maintaining the optimal temperature for the formylation step.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and quench it as soon as the starting material is consumed.

  • Optimize Concentration: If tar formation is persistent, try running the reaction at a slightly lower concentration.

II. Issues Related to the Lithiation and Formylation Route

An alternative and often effective method for the synthesis of this compound is the deprotonation of the C2-position of 1-ethyl-1H-benzimidazole using a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with an electrophilic formylating agent like DMF[3].

Question 3: My lithiation-formylation reaction is failing, and I am mostly recovering my starting material. What could be the problem?

Answer:

The recovery of starting material in a lithiation-formylation reaction is a classic indicator of several potential issues, primarily related to the highly reactive nature of organolithium reagents:

  • Inadequate Anhydrous Conditions: This is the most common reason for failure. Organolithium reagents like n-BuLi are extremely sensitive to moisture and protic solvents. Traces of water in your glassware, solvent (typically THF or diethyl ether), or even the starting material will rapidly quench the n-BuLi, preventing the deprotonation of your benzimidazole.

  • Inactive n-BuLi: n-Butyllithium solutions can degrade over time, especially if not stored properly. It is crucial to use a freshly titrated or recently purchased bottle of n-BuLi to ensure its activity.

  • Insufficient Base: If the amount of n-BuLi is not sufficient to deprotonate the starting material and any trace protic impurities, you will have incomplete conversion.

  • Incorrect Temperature: The lithiation of benzimidazoles is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. If the temperature is too high, the organolithium species may be unstable.

Question 4: I am getting a low yield, and my crude product seems to be a complex mixture. What are the possible side reactions?

Answer:

A complex mixture of products in a lithiation-formylation reaction can arise from several side reactions:

  • Reaction of n-BuLi with DMF: If the DMF is not added at a sufficiently low temperature, the n-BuLi can add to the carbonyl of DMF, leading to the formation of byproducts after work-up.

  • Multiple Lithiation Events: While the C2-proton of benzimidazole is the most acidic, under certain conditions (e.g., excess n-BuLi or higher temperatures), deprotonation at other positions on the benzene ring could occur, leading to a mixture of formylated products.

  • Degradation of the Lithiated Intermediate: The 2-lithio-1-ethyl-1H-benzimidazole intermediate may not be stable at higher temperatures, leading to decomposition pathways.

To minimize side reactions:

  • Maintain Low Temperatures: Both the lithiation and the subsequent quench with DMF should be performed at low temperatures (e.g., -78 °C).

  • Slow Addition of Reagents: Add the n-BuLi and DMF dropwise to maintain control over the reaction temperature and minimize localized concentration gradients.

  • Accurate Stoichiometry: Use a carefully measured amount of n-BuLi (typically a slight excess, e.g., 1.1 equivalents) to ensure complete deprotonation of the starting material without a large excess that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: Vilsmeier-Haack or lithiation?

A1: The "better" route depends on the available equipment, expertise, and the scale of the reaction.

  • The Vilsmeier-Haack reaction is often preferred for larger-scale syntheses as it does not require cryogenic temperatures and the reagents are relatively inexpensive. However, it can be sensitive to substrate electronics and may require careful optimization of reaction conditions.

  • The lithiation-formylation route can be very high-yielding and clean if performed under strict anhydrous and low-temperature conditions. It is often favored for smaller-scale preparations where precise control is easier to achieve.

Q2: How can I effectively purify the final product, this compound?

A2: Purification is crucial to obtain the desired product in high purity. The two most common methods are:

  • Column Chromatography: This is a very effective method for separating the product from unreacted starting materials and byproducts. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower polarity and gradually increasing it, is often effective. For benzimidazole derivatives, solvent systems like ethyl acetate/n-hexane are commonly used[4].

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing benzimidazole derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

Q3: What are the key safety precautions I should take when performing these syntheses?

A3: Both synthetic routes involve hazardous reagents and require appropriate safety measures:

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Lithiation-Formylation Reaction: n-Butyllithium (n-BuLi) is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. Anhydrous solvents are also flammable. Always work in a fume hood and have a fire extinguisher rated for chemical fires readily available.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific setup and scale.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on electron-rich heterocycles[1][5].

Materials:

  • 1-Ethyl-1H-benzimidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 1-ethyl-1H-benzimidazole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of 1-ethyl-1H-benzimidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis via Lithiation and Formylation

This protocol is based on general procedures for the lithiation and formylation of heterocycles[3][6].

Materials:

  • 1-Ethyl-1H-benzimidazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (solution of known molarity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Add 1-ethyl-1H-benzimidazole (1 equivalent) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (3 equivalents) dropwise to the reaction mixture at -78 °C.

  • After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Summary and Visualization

Table 1: Troubleshooting Summary for Low Yield
SymptomPotential CauseSuggested Solution
Vilsmeier-Haack
Low conversionMoisture; Inactive reagents; Insufficient Vilsmeier reagentUse anhydrous solvents/reagents; Use fresh POCl₃ and DMF; Increase equivalents of Vilsmeier reagent.
Tar formationHigh temperature; Prolonged reaction timeMaintain strict temperature control; Monitor reaction by TLC and quench upon completion.
Lithiation
Starting material recoveredMoisture; Inactive n-BuLi; Insufficient baseFlame-dry glassware; Use anhydrous solvents; Titrate n-BuLi; Use 1.1 eq of n-BuLi.
Complex mixtureHigh temperature; Non-selective reactionMaintain reaction at -78 °C; Slow, dropwise addition of reagents.

Diagrams

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Benzimidazole 1-Ethyl-1H-benzimidazole Benzimidazole->Iminium_salt 2. Electrophilic Attack Aldehyde 1-Ethyl-1H-benzoimidazole- 2-carbaldehyde Iminium_salt->Aldehyde 3. Hydrolysis Workup Aqueous Workup (Hydrolysis) Workup->Aldehyde

Caption: Vilsmeier-Haack Reaction Workflow.

Lithiation_Mechanism Benzimidazole 1-Ethyl-1H-benzimidazole Lithio_intermediate 2-Lithio Intermediate (Nucleophile) Benzimidazole->Lithio_intermediate 1. Deprotonation nBuLi n-BuLi (-78 °C, Anhydrous THF) nBuLi->Lithio_intermediate Adduct Tetrahedral Intermediate Lithio_intermediate->Adduct 2. Nucleophilic Attack DMF DMF (formylating agent) DMF->Adduct Aldehyde 1-Ethyl-1H-benzoimidazole- 2-carbaldehyde Adduct->Aldehyde 3. Elimination & Hydrolysis Workup Aqueous Workup (NH₄Cl) Workup->Aldehyde

Caption: Lithiation and Formylation Workflow.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Check Reagent Quality & Purity (Anhydrous? Fresh?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry (Molar Ratios) Start->Check_Stoichiometry Purification_Issue Investigate Purification Step (Loss during extraction/chromatography?) Start->Purification_Issue Side_Reactions Analyze for Side Products (TLC, NMR of crude) Start->Side_Reactions Optimize_Reagents Adjust Reagent Equivalents Check_Reagents->Optimize_Reagents Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time End Improved Yield Purification_Issue->End Side_Reactions->Optimize_Temp Side_Reactions->Optimize_Reagents Optimize_Temp->End Optimize_Time->End Optimize_Reagents->End

Caption: General Troubleshooting Workflow for Low Yield.

References

Optimizing catalyst selection for the synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth, experience-based insights and troubleshooting strategies to help you optimize your reaction conditions and achieve high yields of your target molecule.

The synthesis of this compound is a multi-step process, and the judicious selection of catalysts at each stage is paramount for success. This guide is divided into two main parts, addressing the critical steps of N-ethylation and C2-formylation.

Part A: Catalyst Selection for N-Ethylation of Benzimidazole

The introduction of the ethyl group onto the benzimidazole ring is a foundational step. While seemingly straightforward, achieving high selectivity and yield can be challenging due to the potential for dialkylation and the tautomeric nature of the benzimidazole core.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the N-ethylation of benzimidazole?

A1: The N-alkylation of benzimidazoles can be achieved through several methods, with the choice of catalyst and base being critical. A highly effective and green chemistry-aligned approach is the use of Phase-Transfer Catalysis (PTC) .[2][3] This method facilitates the reaction between the benzimidazole, which is soluble in an organic phase, and an inorganic base (like K₂CO₃ or Cs₂CO₃) in an aqueous phase.[2] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the deprotonated benzimidazolide anion from the aqueous or solid phase into the organic phase where it can react with the ethylating agent (e.g., ethyl iodide or ethyl bromide).[4][5]

Alternatively, traditional methods using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF or THF) are also common. However, these conditions require stringent anhydrous techniques and the use of more hazardous reagents.[1]

Q2: How do I choose the right base for the N-ethylation reaction?

A2: The base is crucial for deprotonating the N-H of the benzimidazole to generate the nucleophilic benzimidazolide anion.[1]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices for phase-transfer catalyzed reactions. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the anion.

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that ensures complete deprotonation. However, it is highly reactive and requires careful handling under an inert atmosphere.

The choice depends on your experimental setup and safety considerations. For scalability and greener chemistry, inorganic carbonates under PTC conditions are generally preferred.[2]

Troubleshooting Guide

Problem 1: Low yield of the desired 1-Ethyl-1H-benzoimidazole and formation of a significant amount of the starting material.

  • Potential Cause A: Incomplete Deprotonation. The chosen base may not be strong enough or may not have sufficient contact with the benzimidazole.

    • Solution: If using PTC with K₂CO₃, consider switching to Cs₂CO₃ for better solubility and reactivity. Ensure vigorous stirring to maximize the interfacial area between the phases.[4] If using NaH, ensure it is fresh and that the solvent is completely anhydrous.

  • Potential Cause B: Ineffective Phase-Transfer Catalyst. The catalyst may not be efficiently transporting the anion.

    • Solution: Ensure the phase-transfer catalyst is present in a sufficient loading (typically 5-10 mol%). Consider screening different quaternary ammonium salts, as their lipophilicity can impact performance.[6]

Problem 2: Formation of the undesired 1,3-diethyl-1H-benzoimidazol-3-ium salt (dialkylation).

  • Potential Cause: Use of excess ethylating agent or reaction conditions that favor a second alkylation.

    • Solution: Carefully control the stoichiometry of the ethylating agent, using no more than 1.05-1.1 equivalents. Adding the ethylating agent slowly to the reaction mixture can also help to minimize its concentration at any given time, thus disfavoring the second alkylation. Lowering the reaction temperature may also improve selectivity.

Data Presentation: Comparison of N-Ethylation Methods
MethodCatalyst SystemBaseSolventTypical YieldKey Advantages & Disadvantages
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)K₂CO₃ or Cs₂CO₃Toluene/Water85-95%Advantages: High yield, mild conditions, greener solvents.[2] Disadvantages: Requires vigorous stirring.
Traditional Strong Base NoneSodium Hydride (NaH)Anhydrous DMF or THF80-90%Advantages: Fast reaction rates. Disadvantages: Requires strict anhydrous conditions, hazardous reagents.[1]

Experimental Workflow: N-Ethylation via Phase-Transfer Catalysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Benzimidazole, K₂CO₃, and TBAB in Toluene/Water react1 Heat to 60-70 °C with vigorous stirring prep1->react1 react2 Slowly add Ethyl Iodide (1.05 eq.) react1->react2 react3 Monitor reaction by TLC until starting material is consumed react2->react3 workup1 Cool to RT, separate organic layer react3->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry over Na₂SO₄, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 G start Start: Need to Formylate 1-Ethyl-1H-benzoimidazole q1 Does the substrate have sensitive functional groups? start->q1 vilsmeier Vilsmeier-Haack Reaction: Cost-effective, good for electron-rich substrates. q1->vilsmeier No pd_cat Palladium-Catalyzed C-H Formylation: Milder conditions, high functional group tolerance. q1->pd_cat Yes outcome1 High Yield of Target Aldehyde vilsmeier->outcome1 outcome2 High Yield of Target Aldehyde pd_cat->outcome2

References

Technical Support Center: Troubleshooting Side Product Formation in Reactions with 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heteroaromatic aldehyde. Here, we address common challenges related to side product formation, offering in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reaction outcomes and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and I'm observing a significant amount of unreacted starting material. What are the likely causes?

Low reactivity of this compound can often be traced back to two primary factors: electronic effects and steric hindrance. The benzimidazole ring is an electron-rich aromatic system. The nitrogen atom at the 1-position can donate electron density into the ring through resonance, which in turn reduces the electrophilicity of the carbonyl carbon in the aldehyde group. This makes it less susceptible to nucleophilic attack. Additionally, the ethyl group on the nitrogen, while not excessively large, can contribute to steric hindrance, potentially impeding the approach of bulky nucleophiles.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of the most frequently encountered side products when using this compound, complete with mechanistic explanations and step-by-step protocols for their identification and mitigation.

Issue 1: Formation of 1-Ethyl-1H-benzoimidazole-2-carboxylic acid

Q2: I've isolated a significant acidic impurity from my reaction mixture. How can I confirm if it's the corresponding carboxylic acid and how can I prevent its formation?

The oxidation of the aldehyde to a carboxylic acid is a common side reaction, particularly when reactions are exposed to air for prolonged periods or in the presence of certain reagents.

Root Cause Analysis:

The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH). This can be facilitated by:

  • Atmospheric Oxygen: Especially at elevated temperatures or under prolonged reaction times.

  • Oxidizing Reagents: Trace impurities in solvents or reagents, or the use of certain catalysts, can promote oxidation.

  • Reaction Conditions: Basic conditions can sometimes facilitate oxidation.

Troubleshooting Workflow:

Enhancing the stability of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this reagent under various reaction conditions. Our goal is to empower you with the knowledge to anticipate and overcome stability challenges, ensuring the success and reproducibility of your experiments.

Introduction: The Unique Reactivity of a Privileged Scaffold

This compound is a key building block in medicinal chemistry, valued for its role in synthesizing a wide array of compounds with diverse biological activities.[1][2] The benzimidazole core is known for its relative stability, often resistant to harsh acidic, alkaline, and reducing conditions.[3] However, the reactivity of the aldehyde group at the 2-position introduces specific stability considerations that are crucial for its successful application.

A noteworthy characteristic of N-alkyl(benz)imidazole aldehydes is their propensity to form stable hemiacetals, a deviation from typical aldehyde behavior.[4] This phenomenon, driven by strong intermolecular hydrogen bonding, can influence the aldehyde's availability and reactivity in a given reaction system.[4] This guide will address this and other potential stability issues, providing you with actionable solutions.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or Inconsistent Reaction Yields

You're observing lower than expected yields, or the yield varies significantly between batches. This is often the primary indicator of reagent degradation either before or during the reaction.

Possible Causes and Troubleshooting Steps:

  • Degradation During Storage:

    • Observation: The solid reagent has changed color (e.g., from off-white to yellow or brown) or appears clumpy.

    • Root Cause: this compound can be sensitive to air, light, and moisture.[5][6] Oxidation of the aldehyde to the corresponding carboxylic acid or hydration can occur over time.

    • Solution:

      • Proper Storage: Always store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] For long-term storage, refrigeration is recommended.[5]

      • Quality Check: Before use, consider running a quick purity check (e.g., TLC or ¹H NMR) on your starting material, especially if it has been stored for an extended period.

  • Instability in Solution:

    • Observation: A freshly prepared solution of the aldehyde changes color over a short period, or you notice precipitate formation.

    • Root Cause: The stability of the aldehyde in solution is highly dependent on the solvent and the presence of contaminants like water or peroxides.

    • Solution:

      • Solvent Choice: Use dry, deoxygenated solvents for your reactions. Anhydrous solvents are critical to prevent hydration of the aldehyde.

      • Solvent Purity: Ensure your solvents are free of peroxides, especially when using ethers like THF or dioxane, as these can oxidize the aldehyde.

      • Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid storing it in solution for prolonged periods.

  • Reaction Condition Incompatibility:

    • Observation: The reaction fails to proceed to completion, or you observe the formation of multiple unidentified byproducts.

    • Root Cause: The reaction conditions (e.g., temperature, pH, catalyst) may be promoting degradation pathways.

    • Solution:

      • Temperature Control: While heating is often necessary, prolonged exposure to high temperatures can cause degradation. Optimize the reaction temperature and time.

      • pH Management: Both strong acidic and basic conditions can affect the stability of the aldehyde. If your reaction requires acidic or basic catalysts, consider using milder options or adding the aldehyde slowly to the reaction mixture.

      • Inert Atmosphere: For sensitive reactions, maintaining an inert atmosphere throughout the experiment is crucial to prevent oxidation.

Issue 2: Formation of an Unwanted Carboxylic Acid Byproduct

You've identified 1-Ethyl-1H-benzoimidazole-2-carboxylic acid as a significant byproduct in your reaction mixture.

Possible Causes and Troubleshooting Steps:

  • Oxidation:

    • Root Cause: The aldehyde group is susceptible to oxidation, which can be caused by atmospheric oxygen, peroxidic solvents, or certain reagents.

    • Solution:

      • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., argon or nitrogen) before use.

      • Avoid Oxidizing Agents: Carefully review all reagents in your reaction to ensure there are no unintended oxidizing agents. Some common reagents can have oxidizing impurities.

      • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation, provided it doesn't interfere with your desired reaction.

Issue 3: Reagent Appears Unreactive or "Stalled"

The aldehyde seems unreactive, and the reaction does not proceed even with extended reaction times or increased temperature.

Possible Causes and Troubleshooting Steps:

  • Hemiacetal Formation:

    • Root Cause: As mentioned, N-alkyl(benz)imidazole aldehydes can form stable hemiacetals in the presence of alcohols, including residual solvent or moisture.[4] This essentially "protects" the aldehyde, rendering it unreactive.

    • Solution:

      • Strictly Anhydrous Conditions: The most effective way to prevent hemiacetal formation is to use rigorously dried solvents and reagents.

      • Solvent Selection: If possible, choose aprotic solvents (e.g., THF, DCM, Toluene) over protic ones (e.g., Methanol, Ethanol). If a protic solvent is required, ensure it is anhydrous.

      • Activation: In some cases, the use of a Lewis acid catalyst can help to activate the aldehyde or the hemiacetal, making it more susceptible to nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, store the compound in a cool (refrigerated), dark, and dry place under an inert atmosphere.[5][6] Ensure the container is tightly sealed to prevent exposure to air and moisture.[7]

Q2: Can I use this aldehyde in aqueous or protic solvents?

A2: While some reactions may necessitate the use of protic solvents, be aware of the increased risk of hemiacetal formation and hydration.[4] If you must use a protic solvent, ensure it is deoxygenated and consider that the effective concentration of the free aldehyde may be lower than anticipated.

Q3: My reaction involves a strong base. Will this affect the stability of the aldehyde?

A3: Strong bases can potentially lead to side reactions, such as Cannizzaro-type reactions, especially at elevated temperatures. If possible, opt for milder bases or control the reaction temperature carefully.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the purity of the aldehyde and tracking its consumption during a reaction.[6] It can also help in identifying the formation of degradation products. For structural elucidation of unknown byproducts, LC-MS is highly recommended.[6]

Q5: How can I perform a forced degradation study on this compound?

A5: A forced degradation study involves exposing the compound to harsh conditions to intentionally induce degradation.[6] This helps in understanding its stability profile. A typical study would involve treating separate samples of the aldehyde with acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), an oxidizing agent (e.g., 3% H₂O₂), heat, and light.[6] The degradation is then monitored by a stability-indicating method like HPLC.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol provides a basic workflow for setting up a reaction that minimizes exposure to air and moisture.

G cluster_0 Preparation cluster_1 Reagent Addition cluster_2 Reaction A Dry glassware in oven B Assemble reaction setup while hot A->B C Flush with inert gas (Ar/N2) B->C D Add anhydrous, deoxygenated solvent via cannula or syringe C->D E Add other reagents (catalysts, etc.) D->E F Add this compound E->F G Maintain inert atmosphere F->G H Control temperature G->H I Monitor reaction progress (TLC, HPLC) H->I

Caption: Workflow for reactions under inert conditions.

Protocol 2: Decision Tree for Troubleshooting Low Yields

This decision tree can guide you through a logical process to identify the cause of low reaction yields.

G start Low Reaction Yield check_sm Is the starting material pure? start->check_sm sm_no Purify or use a new batch of aldehyde. check_sm->sm_no No check_conditions Are reaction conditions optimized? check_sm->check_conditions Yes sm_yes Yes conditions_no Optimize T, time, catalyst. Ensure inert atmosphere. check_conditions->conditions_no No check_solvent Is the solvent anhydrous and deoxygenated? check_conditions->check_solvent Yes conditions_yes Yes solvent_no Use fresh, dry, deoxygenated solvent. check_solvent->solvent_no No consider_hemiacetal Consider hemiacetal formation. Try aprotic solvent or Lewis acid activation. check_solvent->consider_hemiacetal Yes solvent_yes Yes

Caption: Troubleshooting guide for low reaction yields.

Data Summary

ParameterRecommendationRationale
Storage Refrigerated, dark, dry, under inert gasPrevents oxidation, hydration, and photodegradation.[5][6]
Solvents Anhydrous, deoxygenated, peroxide-freeMinimizes hydration, hemiacetal formation, and oxidation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the sensitive aldehyde group.[5]
Additives Avoid strong oxidizing/reducing agentsThe aldehyde group is susceptible to redox reactions.
Monitoring HPLC, LC-MSTo assess purity and identify potential degradation products.[6]

References

Column chromatography techniques for purifying 1-Ethyl-1H-benzoimidazole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the column chromatography purification of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde derivatives. Our goal is to equip you with the expertise to overcome common challenges and achieve high-purity compounds essential for your research.

Introduction: The Purification Challenge

This compound and its derivatives are an important class of heterocyclic compounds in medicinal chemistry. However, their purification by column chromatography can present several challenges. The presence of a basic benzimidazole ring, a reactive aldehyde group, and varying substituents can lead to issues such as poor separation, on-column degradation, and low recovery. This guide provides a systematic approach to troubleshooting these problems, underpinned by scientific principles and field-proven experience.

Troubleshooting Guide: Column Chromatography of this compound Derivatives

This section addresses specific issues you may encounter during the purification process, offering probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low Yield/Compound Decomposition Acidic Silica Gel: The slightly acidic nature of standard silica gel can catalyze the decomposition of sensitive aldehydes or lead to irreversible adsorption of the basic benzimidazole moiety.[1][2]Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of a tertiary amine (e.g., 1-2% triethylamine in your chosen eluent).[2][3] This neutralizes the acidic silanol groups, minimizing compound degradation. Use Alumina: Consider using neutral or basic alumina as the stationary phase, which can be more suitable for basic compounds and sensitive aldehydes.[2][4][5]
Oxidation of the Aldehyde: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid, a common impurity.[1]Workup with Mild Base: During the reaction workup, a wash with a dilute solution of sodium bicarbonate can help remove acidic impurities.[5] Prompt Purification: Purify the crude product as soon as possible after the reaction to minimize oxidation.
Poor Separation/Peak Tailing Inappropriate Mobile Phase Polarity: The chosen eluent may not have the optimal polarity to effectively separate the target compound from impurities.Systematic Solvent Screening (TLC): Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).[2][6] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[2] Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of compounds with similar polarities.[3]
Strong Compound Interaction with Stationary Phase: The basic nitrogen of the benzimidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine or pyridine (0.1-1%), to the mobile phase. This will occupy the active sites on the silica gel, reducing the tailing of your basic compound.[2]
Compound Insoluble During Loading Poor Solubility in the Mobile Phase: The crude product may not be sufficiently soluble in the initial, less polar mobile phase used for loading.Dry Loading: Adsorb the crude product onto a small amount of silica gel. First, dissolve your compound in a suitable solvent (e.g., dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[7]
Co-elution with a Stubborn Impurity Similar Polarity of Impurity: A byproduct or unreacted starting material may have a polarity very close to that of the desired product.Alternative Purification Method: Bisulfite Adduct Formation: For a highly effective separation from non-aldehyde impurities, consider forming the bisulfite adduct. Aldehydes react with sodium bisulfite to form a water-soluble adduct. This allows you to wash away organic-soluble impurities. The aldehyde can then be regenerated by adding a base.[1][5][8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Standard silica gel (60-120 or 230-400 mesh) is the most common choice.[6][9] However, due to the potential for aldehyde degradation on acidic silica, it is highly recommended to use deactivated silica gel or to consider using neutral or basic alumina, especially if you observe low yields or streaking on TLC.[2][4][5]

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your product ideally between 0.2 and 0.3.[2] Common solvent systems for benzimidazole derivatives include mixtures of ethyl acetate and hexane[6][10] or dichloromethane and methanol.[11] Always start with a less polar mixture and gradually increase the polarity.

Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

A3: Streaking is often an indication of strong interaction between your compound and the stationary phase, which can be due to the basicity of the benzimidazole ring. To remedy this, add a small amount (0.1-1%) of triethylamine or a few drops of acetic acid to your TLC developing solvent to see if the spot shape improves. If triethylamine helps, you should use it in your column's mobile phase.

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase chromatography (e.g., using C18-functionalized silica) is a viable option, particularly for more polar derivatives or for analytical purposes (HPLC). The mobile phase would typically be a mixture of water (often with a buffer like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol.

Q5: I suspect my aldehyde is oxidizing to a carboxylic acid. How can I confirm this and remove it?

A5: The carboxylic acid impurity will have a much lower Rf value on a silica gel TLC plate compared to the aldehyde. You can often remove the majority of it with an aqueous wash of a dilute base like sodium bicarbonate during the reaction workup.[5] If it persists, it should be easily separable by column chromatography as it will be much more polar than your target aldehyde.

Experimental Protocols

Protocol 1: Standard Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (as determined by TLC).

  • Column Packing: Carefully pour the slurry into your chromatography column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) and evaporate the solvent to dryness to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Gently add your mobile phase to the top of the column. Begin elution with the least polar solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If your compound is not eluting, gradually increase the polarity of your mobile phase.

  • Fraction Analysis: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is particularly useful for removing stubborn non-aldehyde impurities.

  • Adduct Formation: Dissolve your crude product in a suitable organic solvent (e.g., ethanol or THF). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. A precipitate of the bisulfite adduct may form.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent (e.g., ethyl acetate). Shake the funnel and separate the layers. Your non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct of your aldehyde will be in the aqueous layer.

  • Aldehyde Regeneration: Isolate the aqueous layer and add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring, slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic. This will regenerate the aldehyde from the bisulfite adduct.

  • Final Extraction and Isolation: Extract the regenerated aldehyde into the organic layer. Separate the layers, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain your purified this compound derivative.[8]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield/ Decomposition Start->LowYield PoorSep Poor Separation/ Tailing Start->PoorSep Insoluble Insoluble Sample Start->Insoluble CoElution Co-elution Start->CoElution Cause_Acid Acidic Silica? LowYield->Cause_Acid Cause Cause_Oxidation Oxidation? LowYield->Cause_Oxidation Cause Cause_Polarity Wrong Polarity? PoorSep->Cause_Polarity Cause Cause_Interaction Strong Interaction? PoorSep->Cause_Interaction Cause Cause_Solubility Poor Solubility? Insoluble->Cause_Solubility Cause Cause_SimilarRf Similar Polarity? CoElution->Cause_SimilarRf Cause Sol_Deactivate Deactivate Silica/ Use Alumina Cause_Acid->Sol_Deactivate Solution Sol_BaseWash Mild Base Wash Cause_Oxidation->Sol_BaseWash Solution Sol_TLC Systematic TLC/ Gradient Elution Cause_Polarity->Sol_TLC Solution Sol_Modifier Add Mobile Phase Modifier (e.g., TEA) Cause_Interaction->Sol_Modifier Solution Sol_DryLoad Dry Loading Cause_Solubility->Sol_DryLoad Solution Sol_Bisulfite Bisulfite Adduct Formation Cause_SimilarRf->Sol_Bisulfite Solution

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Navigating Solubility Challenges of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during experimental work. As a heteroaromatic compound known to be sensitive to its solvation environment, achieving consistent and reliable solutions of this compound is critical for the accuracy and reproducibility of your results.[1] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in the physicochemical principles of solubility.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound possesses a rigid benzimidazole core, which contributes to its crystalline nature. The polarity of the molecule is influenced by the benzimidazole ring system and the carbaldehyde group, while the ethyl group adds a degree of lipophilicity. This balance of features means that its solubility can be highly dependent on the chosen solvent system. Benzimidazole and its derivatives are generally more soluble in polar organic solvents. Furthermore, this particular compound is known to exhibit solvatochromism, a change in color depending on the polarity of the solvent, which is a direct indicator of its sensitivity to the chemical environment.[1]

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section is structured to guide you through a logical sequence of troubleshooting steps, starting with the most common and straightforward approaches.

Issue 1: The compound is not dissolving in my chosen solvent at room temperature.

Root Cause Analysis: The selected solvent may not have the optimal polarity to overcome the lattice energy of the crystalline solid. The concentration you are targeting may exceed the compound's intrinsic solubility at ambient temperature.

Solutions:

  • Solvent Screening: The first step is to perform a systematic solvent screening. The principle of "like dissolves like" is a good starting point. Given the polar nature of the benzimidazole core, polar aprotic and polar protic solvents are often the most effective.

  • Application of Heat: For many compounds, solubility increases with temperature. Gentle warming of the solvent while stirring can significantly improve dissolution. However, it is crucial to ensure the compound is thermally stable at the applied temperature.

  • Mechanical Agitation: Increasing the surface area of the solute exposed to the solvent can enhance the rate of dissolution. Sonication or vigorous vortexing can be effective.

This protocol will help you efficiently determine a suitable solvent for your experiments.

Materials:

  • This compound

  • A selection of high-purity organic solvents (see table below)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Sonicator bath

  • Heat block or water bath

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several labeled vials.

  • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Vortex each vial vigorously for 30 seconds. Observe for dissolution.

  • If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Observe again.

  • If solubility is still limited, gently warm the vial on a heat block or in a water bath (start at 40-50°C) while intermittently vortexing.

  • Record your observations in a table similar to the one below. This will serve as your qualitative solubility guide.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSolventRoom Temperature Solubility (Qualitative)Solubility with Heating/Sonication (Qualitative)Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)High-Often a good first choice for stock solutions.
N,N-Dimethylformamide (DMF)High-Similar to DMSO, can be used for stock solutions.
AcetonitrileModerateGoodMay require some energy input.
AcetoneModerateGoodUseful for many applications.
Polar Protic EthanolModerateGoodA good choice for biological assays where DMSO is not ideal.
MethanolModerateGoodSimilar to ethanol.
Chlorinated Dichloromethane (DCM)Low to ModerateModerateBenzimidazoles can have lower solubility in chloroalkanes.[2]
Non-Polar TolueneLowLowGenerally not a suitable solvent.[2]
HexaneVery LowVery LowNot recommended.

This table provides expected qualitative solubility based on the general behavior of benzimidazole derivatives. Your experimental results should be used to confirm these expectations.

Issue 2: My compound dissolves in an organic solvent, but precipitates when diluted into an aqueous buffer for a biological assay.

Root Cause Analysis: This is a common issue when a compound is highly soluble in a water-miscible organic solvent (like DMSO) but has poor aqueous solubility. When the concentrated organic stock is diluted into the aqueous buffer, the final concentration of the organic solvent is too low to maintain the compound in solution, leading to precipitation.

Solutions:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO) in your assay that does not affect the biological system. It is generally advisable to keep the final DMSO concentration below 0.5%.[3]

  • pH Adjustment: If your assay conditions permit, adjusting the pH of the aqueous buffer can significantly enhance solubility. The benzimidazole moiety is weakly basic and can be protonated at lower pH, which often increases aqueous solubility.

  • Use of Excipients: For challenging cases, the inclusion of solubility-enhancing excipients can be explored. These include surfactants, which form micelles to encapsulate hydrophobic compounds, or cyclodextrins, which form inclusion complexes.

Materials:

  • This compound

  • A series of aqueous buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)

  • Scintillation vials

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess of this compound to a series of vials, each containing a different pH buffer. An excess is confirmed by the presence of undissolved solid.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, allow the solids to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the measured solubility (on the y-axis) against the buffer pH (on the x-axis) to generate a pH-solubility profile.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A1: Based on the polar nature of the benzimidazole core, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective for preparing high-concentration stock solutions.

Q2: I have dissolved the compound with heating. Will it stay in solution upon cooling?

A2: Not necessarily. If you have created a supersaturated solution by heating, the compound may precipitate out as the solution cools to room temperature. If a stable solution at room temperature is required, it is important to determine the solubility at that temperature.

Q3: Can I use this compound in aqueous solutions without any organic co-solvents?

A3: The aqueous solubility of many benzimidazole derivatives is limited. While direct dissolution in aqueous buffers may be possible at very low concentrations, it is often challenging. To improve aqueous solubility, consider preparing a hydrochloride salt of the compound, as this can significantly enhance its solubility in water.[4]

Q4: How can I visually confirm if my compound is fully dissolved?

A4: A truly dissolved compound will form a clear, particle-free solution. You can check for undissolved particulates by holding the solution up to a light source. For a more rigorous check, shining a laser pointer through the solution can reveal the Tyndall effect (a visible beam of light), which indicates the presence of suspended particles in a colloidal dispersion rather than a true solution.

Q5: My compound seems to degrade in a particular solvent. What should I do?

A5: If you suspect solvent-induced degradation, it is important to assess the stability of your compound in the chosen solvent over time. This can be done by preparing a solution and analyzing its purity at different time points using a suitable analytical technique like HPLC. If instability is confirmed, you will need to identify an alternative solvent from your screening process in which the compound is both soluble and stable.

Visualizing the Troubleshooting Workflow

To assist in your decision-making process, the following workflow diagrams illustrate the key steps in addressing solubility challenges.

Diagram 1: Initial Solvent Selection and Dissolution Workflow

A Start: Need to Dissolve Compound B Perform Solvent Screening (Polar Aprotic, Polar Protic) A->B C Is Compound Soluble at Room Temperature? B->C D Yes C->D E No C->E N Solution Ready for Use D->N F Apply Energy: Sonication / Vortexing E->F G Is Compound Soluble? F->G H Yes G->H I No G->I H->N J Apply Gentle Heating (e.g., 40-50°C) I->J K Is Compound Soluble? J->K L Yes K->L M No K->M L->N O Consider Alternative Solvents or Advanced Techniques M->O

Caption: A stepwise guide for initial attempts at dissolving the compound.

Diagram 2: Troubleshooting for Aqueous Biological Assays

A Start: Compound Precipitates in Aqueous Buffer B Is Final Co-solvent (e.g., DMSO) Concentration < 0.5%? A->B C Yes B->C D No B->D F Does Assay Tolerate pH Change? C->F E Reduce Stock Concentration or Increase Final Volume to Lower Co-solvent % D->E L Problem Resolved E->L G Yes F->G H No F->H I Determine pH-Solubility Profile G->I K Consider Advanced Formulation (e.g., Cyclodextrins, Surfactants) H->K J Adjust Buffer pH to Maximize Solubility I->J J->L K->L

References

Optimizing reaction temperature for the synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is on the critical parameter of reaction temperature to ensure high yield and purity.

Introduction: The Criticality of Temperature Control

The synthesis of 2-formyl benzimidazoles, such as this compound, is a crucial step in the development of various pharmaceutical agents. The most common and effective method for this transformation is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound—in this case, 1-Ethyl-1H-benzoimidazole—using a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and an N,N-dimethylformamide (DMF).

Temperature control is not merely a suggestion in this process; it is the cornerstone of success. The reaction proceeds through two main stages, each with a distinct optimal temperature range:

  • Formation of the Vilsmeier Reagent: This is a highly exothermic process. Insufficient cooling can lead to the thermal decomposition of the reagent, reducing its efficacy and potentially creating hazardous byproducts.[1]

  • Electrophilic Aromatic Substitution (Formylation): The formylation of the benzimidazole ring requires a specific activation energy. Temperatures that are too low will result in a sluggish or incomplete reaction. Conversely, excessive heat can lead to the formation of undesired side products, including tars and over-alkylated species, significantly complicating purification and reducing the final yield.[2][3]

This guide provides a structured approach to navigate these challenges through a detailed FAQ and troubleshooting section, followed by a robust experimental protocol for systematic temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where does temperature play the most critical role?

A1: The most prevalent route is a two-step synthesis. First, 1-Ethyl-1H-benzoimidazole is synthesized, typically via the condensation of N-ethyl-o-phenylenediamine with formic acid or a derivative. The second and most critical step is the formylation at the 2-position using the Vilsmeier-Haack reaction. Temperature is paramount during the Vilsmeier-Haack stage, both in the initial formation of the electrophilic chloroiminium ion (Vilsmeier reagent) and during the subsequent formylation of the benzimidazole substrate.[2][4]

Q2: Why is my reaction turning dark brown or black upon adding the benzimidazole substrate?

A2: A dark, tar-like appearance is a common indicator of decomposition or polymerization, often caused by excessive reaction temperature. The Vilsmeier reagent is highly reactive, and if the temperature is not controlled, it can lead to uncontrolled side reactions with the substrate or the solvent. It is crucial to maintain the recommended temperature range during the addition of the substrate and throughout the reaction period. Consider lowering the reaction temperature by 10-20 °C.

Q3: Can I use a different formylating agent instead of POCl₃/DMF?

A3: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can be used for N-formylation, such as N-formylsaccharin or cyanomethyl formate.[5] However, for the C-formylation of the electron-rich benzimidazole ring, the Vilsmeier-Haack reaction remains one of the most efficient and widely documented methods.[4] Modifying the formylating agent would require a complete re-optimization of the reaction conditions.

Q4: How do I monitor the progress of the reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material (1-Ethyl-1H-benzoimidazole), the product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progression. For more quantitative analysis during optimization, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific problems encountered during the synthesis and provides actionable, temperature-focused solutions.

Logical Flow for Troubleshooting Reaction Issues

G start Problem Encountered low_yield Low Yield / Incomplete Conversion start->low_yield side_products Multiple Side Products Observed start->side_products decomp Reaction Mixture Decomposes (Turns to Tar) start->decomp check_sm Check TLC/HPLC for Starting Material (SM) low_yield->check_sm decrease_temp Action: Decrease temperature (e.g., from 70°C to 50-60°C). Rationale: Improve selectivity and reduce side reactions. side_products->decrease_temp temp_too_high Probable Cause: Temperature is too high. decomp->temp_too_high sm_present Significant SM Remains check_sm->sm_present Yes sm_absent SM is Consumed check_sm->sm_absent No increase_temp Action: Gradually increase temperature (e.g., in 10°C increments from 60°C to 90°C). Rationale: Overcome activation energy barrier. sm_present->increase_temp increase_time Action: Increase reaction time at current temperature. Rationale: Slower kinetics may require more time. sm_present->increase_time sm_absent->side_products check_purity Check Purity Profile selectivity_issue Poor Selectivity drastic_decrease Action: Repeat reaction at a significantly lower temperature (e.g., 40-50°C). Ensure strict cooling during reagent prep. temp_too_high->drastic_decrease

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Q: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 1-Ethyl-1H-benzoimidazole.

A: This is a classic sign of an incomplete reaction, most likely due to insufficient energy to overcome the activation barrier.

  • Causality: The formylation of the benzimidazole ring is an electrophilic aromatic substitution. While the ring is electron-rich, the reaction still requires a certain amount of thermal energy to proceed at a practical rate.

  • Troubleshooting Steps:

    • Verify Reagent Activity: First, ensure your Vilsmeier reagent was prepared correctly at low temperatures (0-5 °C) to prevent premature decomposition.

    • Increase Temperature Systematically: If the reagent is active, the reaction temperature is likely too low. Increase the temperature in 10 °C increments. For instance, if you started at 60 °C, try running the reaction at 70 °C and then 80 °C, monitoring by TLC at each stage.[4]

    • Increase Reaction Time: Alternatively, the reaction kinetics may simply be slow at the current temperature. Try extending the reaction time (e.g., from 4 hours to 8 or 12 hours) before increasing the heat.

Q: The reaction seems to work, but I get multiple product spots on my TLC plate, making purification difficult.

A: The formation of multiple byproducts points to a loss of reaction selectivity, which is often a consequence of excessive temperature.

  • Causality: At higher temperatures, the highly reactive Vilsmeier reagent can begin to react at other positions on the molecule or lead to degradation of the desired product. While benzimidazoles are generally stable, harsh conditions can compromise their integrity.[3][6]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective solution. If you are running the reaction at 80 °C, reduce it to 60-70 °C. This will slow down the rate of side reactions more significantly than the rate of the desired formylation, thus improving selectivity.[2]

    • Control the Stoichiometry: Ensure you are not using a large excess of the Vilsmeier reagent, as this can also promote side reactions. A molar ratio of 1.1 to 1.5 equivalents of reagent to the benzimidazole substrate is a good starting point.

Q: The reaction proceeded as expected, but I am having trouble with the aqueous work-up. What is the optimal procedure?

A: The work-up for a Vilsmeier-Haack reaction is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for neutralizing the acidic components.

  • Causality: The reaction mixture contains the product as a chloroiminium salt, which must be hydrolyzed with water to yield the aldehyde. The mixture is also highly acidic due to excess POCl₃ and its byproducts.

  • Troubleshooting Steps:

    • Cool Before Quenching: Always cool the reaction mixture in an ice bath before quenching. The hydrolysis is exothermic and quenching a hot solution can be hazardous.

    • Slow Addition to Base: Slowly and carefully pour the cooled reaction mixture into a vigorously stirred beaker of ice-cold aqueous sodium bicarbonate or sodium hydroxide solution. This neutralizes the acid and hydrolyzes the intermediate.

    • Check pH: Ensure the final pH of the aqueous solution is neutral or slightly basic (pH 7-8) to ensure complete precipitation or extraction of the organic product.

    • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Workflow for Temperature Optimization

G cluster_prep Reagent Preparation cluster_reaction Parallel Reaction Setup prep_dmf 1. Prepare Anhydrous DMF prep_reagent 2. Prepare Vilsmeier Reagent: Add POCl₃ (1.2 eq) to DMF at 0-5°C. Stir for 30 min. prep_dmf->prep_reagent add_substrate 3. Add 1-Ethyl-1H-benzoimidazole (1.0 eq) in DMF to Vilsmeier Reagent at 0-5°C prep_reagent->add_substrate rxn1 Reaction A Set Temp: 50°C monitor 5. Heat & Monitor Reactions (via TLC/HPLC every hour) rxn1->monitor rxn2 Reaction B Set Temp: 60°C rxn2->monitor rxn3 Reaction C Set Temp: 70°C rxn3->monitor rxn4 Reaction D Set Temp: 80°C rxn4->monitor aliquot 4. Divide Reaction Mixture into 4 Vessels add_substrate->aliquot aliquot->rxn1 aliquot->rxn2 aliquot->rxn3 aliquot->rxn4 workup 6. Quench, Work-up & Extract (Once optimal time is reached) monitor->workup analysis 7. Purify & Analyze (Column Chromatography, NMR, LC-MS) workup->analysis result 8. Determine Optimal Temperature (Based on Yield & Purity) analysis->result

Caption: Experimental Workflow for Parallel Temperature Optimization.

Materials:

  • 1-Ethyl-1H-benzoimidazole

  • Phosphoryl chloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 mL per 1.0 g of the benzimidazole substrate). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-Ethyl-1H-benzoimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 10 °C.

  • Reaction Setup: Divide the reaction mixture into four equal aliquots in separate reaction vessels. Place each vessel in a pre-heated reaction block or oil bath set to the target temperatures: 50 °C, 60 °C, 70 °C, and 80 °C.

  • Reaction Monitoring: Stir all reactions under a nitrogen atmosphere. Every hour, take a small aliquot from each reaction, quench it with NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate. Monitor the consumption of the starting material and the formation of the product.

  • Work-up: Once a reaction reaches completion (or after a set time, e.g., 5 hours), cool it to room temperature and then to 0 °C in an ice bath. Slowly pour the reaction mixture into a beaker containing a vigorously stirred, ice-cold saturated NaHCO₃ solution. Continue stirring for 30 minutes.

  • Extraction and Purification: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: Determine the isolated yield and purity (by HPLC or ¹H NMR) for each reaction temperature.

Hypothetical Data Summary

The results from the optimization can be summarized in a table to easily identify the optimal conditions.

Reaction IDTemperature (°C)Reaction Time (h)Conversion by TLC (%)Isolated Yield (%)Purity by HPLC (%)Observations
A505~4035>98Very slow reaction
B605~9082>97Clean reaction, good yield
C70 4 >99 91 >97 Optimal: Fast, clean, high yield
D803>9975~90Faster, but more impurities observed

This data clearly indicates that 70 °C provides the best balance of reaction rate, yield, and purity for this specific synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a crucial heterocyclic building block in medicinal chemistry.[1] We will explore the causality behind experimental choices, present a self-validating protocol, and compare HPLC with alternative analytical techniques, supported by experimental data.

The Critical Role of Purity for this compound

This compound is a versatile intermediate used in the synthesis of a variety of pharmacologically active compounds.[1] Its benzimidazole core is a common scaffold in many approved drugs. Impurities, arising from the synthesis—often a condensation reaction involving o-phenylenediamine and a carboxylic acid derivative or an aldehyde[2]—can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Comparative Analysis of Purity Validation Methods

While several analytical techniques can assess the purity of organic compounds, HPLC remains the gold standard in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] Let's compare it with other potential methods for analyzing an aromatic aldehyde like this compound.

Analytical Technique Principle Advantages for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolving power for separating closely related impurities. Excellent quantitative accuracy and precision. Well-established and accepted by regulatory agencies.[3][5]Requires method development and validation. Higher initial equipment cost.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Suitable for volatile impurities. Can be coupled with mass spectrometry (GC-MS) for definitive identification.The target compound has a relatively high boiling point, potentially requiring high temperatures that could lead to degradation. Derivatization may be necessary.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information about the main compound and any impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret for mixtures.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency and low sample consumption. Can be an alternative for charged impurities.[7]Can be less robust than HPLC. Sensitivity can be an issue without pre-concentration steps.

Given these considerations, HPLC emerges as the most suitable and robust method for routine quality control and purity validation of this compound.

A Validated HPLC Method for Purity Determination

The following HPLC method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, specificity, linearity, and robustness.[4][5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Synthesized Compound & Reference Standard B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Isocratic Elution through C18 Column E->F G UV Detection at 254 nm F->G H Integrate Chromatographic Peaks G->H I Calculate Purity (% Area Normalization) H->I J Compare with Reference Standard I->J

Caption: Experimental workflow for HPLC purity validation.

Detailed HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is chosen for its versatility in separating moderately polar compounds like benzimidazole derivatives.[8]

  • Mobile Phase: A mixture of acetonitrile and a pH 4.5 phosphate buffer. A gradient elution may be necessary to separate all potential impurities. For instance, a gradient starting with a higher aqueous composition and increasing the acetonitrile percentage over time can effectively elute both polar and non-polar impurities. A study on other benzimidazole derivatives found a gradient system of orthophosphoric acid/water/acetonitrile to be effective.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A diode array detector can be used to assess peak purity. Other benzimidazole derivatives have been detected at 254 nm and 288 nm.[10]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water is a suitable solvent for this compound.

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

3. Validation Parameters (as per ICH Q2(R1) Guidelines): [11]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main peak in a blank chromatogram and by comparing the chromatograms of the sample and the standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels. Recoveries should be within 98-102%.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of at least six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[3]

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by performing the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Comparative Data and Results

The following table presents hypothetical data from the validation of the HPLC method for a synthesized batch of this compound.

Validation Parameter Acceptance Criteria Result Conclusion
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Repeatability (RSD) ≤ 2.0%0.85%Pass
Intermediate Precision (RSD) ≤ 2.0%1.15%Pass
LOD -0.05 µg/mL-
LOQ -0.15 µg/mL-

Purity Analysis of Synthesized Batch:

Peak Retention Time (min) Area (%) Identification
13.20.15Unknown Impurity
25.899.75This compound
37.10.10Unknown Impurity

The chromatogram of the synthesized batch shows a main peak with a purity of 99.75% based on area normalization. Two minor impurities are also detected.

Alternative Purity Confirmation: Bisulfite Adduct Formation

For orthogonal confirmation of purity, a chemical method leveraging the reactivity of the aldehyde functional group can be employed. Aldehydes react with sodium bisulfite to form solid, water-soluble adducts, which can be separated from non-aldehyde impurities.[13]

Workflow for Bisulfite Extraction

Bisulfite_Workflow A Dissolve Synthesized Compound in Methanol B Add Saturated Aqueous Sodium Bisulfite Solution A->B C Shake Vigorously to Form Bisulfite Adduct (Precipitate) B->C D Filter and Wash the Solid Adduct C->D E Regenerate Aldehyde by Treating Adduct with Acid or Base D->E F Extract Regenerated Aldehyde E->F G Analyze by HPLC F->G

Caption: Workflow for purity confirmation via bisulfite extraction.

This method can effectively remove non-aldehydic impurities. A subsequent HPLC analysis of the regenerated this compound should show a significant reduction or elimination of impurities that do not possess an aldehyde group, thus confirming their identity as non-aldehydic species.

Conclusion

This guide has detailed a robust, validated HPLC method for determining the purity of synthesized this compound. The causality behind the selection of chromatographic parameters has been explained to provide a deeper understanding of the method's principles. By adhering to ICH guidelines, this protocol ensures the generation of reliable and reproducible data, which is paramount in the fields of pharmaceutical research and drug development.[4][5] The comparison with alternative analytical techniques further solidifies the choice of HPLC as the most appropriate method for this application. The inclusion of an orthogonal chemical purification method provides an additional layer of validation for the purity assessment.

References

A Comparative Guide to the In Vitro Efficacy of Benzimidazole Derivatives: A Focus on 1-Ethyl-1H-benzoimidazole-2-carbaldehyde Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows for diverse interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (proton pump inhibitors), anthelmintic, antihistaminic, and more recently, as promising candidates in oncology and infectious diseases.[1]

This guide focuses on assessing the in vitro efficacy of a specific class of these compounds: 1-Ethyl-1H-benzoimidazole-2-carbaldehyde and its derivatives. While publicly available data on the specific anticancer or antimicrobial efficacy of this compound is limited, this document will provide a comparative analysis of closely related 1- and 2-substituted benzimidazole derivatives. By examining the structure-activity relationships of these analogues, we can infer the potential efficacy and guide future research directions for this compound class. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Synthesis of Benzimidazole Derivatives: A Generalized Approach

The synthesis of benzimidazole derivatives is typically achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, or with aldehydes.[4][5] The use of an aldehyde at the 2-position, such as in the target compound, is a common strategy to introduce a reactive handle for further derivatization or to directly impart biological activity.

A general synthetic pathway for 1,2-disubstituted benzimidazoles involves a multi-step process. First, the condensation of an appropriate o-phenylenediamine with a substituted aldehyde in the presence of an oxidizing agent like sodium metabisulfite yields the 2-substituted benzimidazole core.[3] Subsequently, the nitrogen at the 1-position can be alkylated using a suitable halide (e.g., ethyl iodide for the synthesis of the title compound class) in the presence of a base.[3]

Synthesis_Workflow OPD o-Phenylenediamine Step1 Condensation OPD->Step1 Aldehyde Substituted Aldehyde (e.g., R-CHO) Aldehyde->Step1 Oxidant Oxidizing Agent (e.g., Na2S2O5) Oxidant->Step1 Benzimidazole 2-Substituted Benzimidazole Step1->Benzimidazole Step2 N-Alkylation Benzimidazole->Step2 Alkyl_Halide Alkyl Halide (e.g., Ethyl Iodide) Alkyl_Halide->Step2 Base Base (e.g., K2CO3) Base->Step2 Final_Product 1,2-Disubstituted Benzimidazole Step2->Final_Product

Caption: Generalized synthetic workflow for 1,2-disubstituted benzimidazole derivatives.

Comparative In Vitro Efficacy of Benzimidazole Derivatives

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core. The following sections compare the in vitro anticancer and antimicrobial activities of various derivatives, providing insights into their therapeutic potential.

Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, topoisomerase inhibition, and the modulation of various protein kinases.[4]

A study by Shaker et al. synthesized a series of 1-substituted benzimidazole derivatives and evaluated their cytotoxicity against A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines.[1] Notably, some of these compounds exhibited greater efficacy than the standard chemotherapeutic agent, doxorubicin.[1] Another study highlighted a series of chrysin benzimidazole derivatives, with one compound showing effective anti-proliferative activity against MFC (mouse forestomach carcinoma) cells and inducing apoptosis in a dose-dependent manner.[1]

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives from the literature, showcasing the impact of different substitution patterns.

Compound IDN1-SubstituentC2-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 3k -N,2,6-trisubstitutedHepG22.39[6]
Compound 4c -N,2,6-trisubstitutedMDA-MB-2313.12[6]
Compound 4g -N,2,6-trisubstitutedMCF74.56[6]
Compound 1d Varied6-(chloro/nitro)A5491.84 µg/mL[3]
Compound 2d Varied6-(chloro/nitro)HeLa2.15 µg/mL[3]
Compound 4k Varied6-(chloro/nitro)PC-33.28 µg/mL[3]
Cisplatin --A549-[7]
Doxorubicin --HCT-116-[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity

The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents.[8][9] Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

A review of the antimicrobial potential of the 1H-benzo[d]imidazole scaffold highlighted several 2-substituted derivatives with good antibacterial and antifungal activities.[8] For instance, certain derivatives with an oxadiazole ring at the 2-position showed enhanced activity against Candida albicans, Staphylococcus aureus, and Bacillus subtilis.[8] Another study synthesized a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives and found several compounds with potent antibacterial activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2 to 16 µg/mL.[3]

The table below presents the in vitro antimicrobial efficacy of representative benzimidazole derivatives.

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 1c 2-substitutedC. albicans-[8]
Compound 1d N-substituted 6-(chloro/nitro)E. coli2-16[3]
Compound 2d N-substituted 6-(chloro/nitro)S. faecalis2-16[3]
Compound 3s N-substituted 6-(chloro/nitro)MSSA2-16[3]
Compound 4b N-substituted 6-(chloro/nitro)MRSA2-16[3]
Compound 4k N-substituted 6-(chloro/nitro)C. albicans8-16[3]
Ciprofloxacin -E. coli, S. aureus8-16[3]
Fluconazole -C. albicans4-128[3]

Mechanism of Action: A Deeper Dive

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with multiple cellular targets. A prominent mechanism of action, particularly for their anticancer and anthelmintic effects, is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Processes α-Tubulin α-Tubulin β-Tubulin β-Tubulin α-Tubulin->β-Tubulin Dimerization GTP GTP β-Tubulin->GTP binds Microtubule Microtubule β-Tubulin->Microtubule Polymerization GDP GDP Microtubule->β-Tubulin Depolymerization Microtubule->GDP GTP hydrolysis Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle forms Cell Division Cell Division Mitotic Spindle->Cell Division essential for Apoptosis Apoptosis Cell Division->Apoptosis arrest leads to Benzimidazole Benzimidazole Derivative Benzimidazole->β-Tubulin Inhibits (binds to colchicine site)

Caption: Mechanism of action of benzimidazole derivatives as tubulin polymerization inhibitors.

Experimental Protocols: A Guide to In Vitro Assays

To ensure the reproducibility and validity of in vitro efficacy studies, standardized protocols are essential. The following are detailed methodologies for common assays used to evaluate the anticancer and antimicrobial activities of benzimidazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of the benzimidazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While specific in vitro efficacy data for this compound remains to be fully elucidated in the public domain, the broader class of benzimidazole derivatives continues to show significant promise as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide demonstrate that substitutions at the N1 and C2 positions of the benzimidazole ring play a crucial role in modulating biological activity.

Future research should focus on the systematic synthesis and screening of this compound and its analogues to establish a clear structure-activity relationship. Further derivatization of the 2-carbaldehyde group could lead to the discovery of compounds with enhanced potency and selectivity. Mechanistic studies will also be vital to identify the specific cellular targets and pathways affected by these novel derivatives, ultimately paving the way for their potential clinical development.

References

A Senior Application Scientist's Guide to Structure Verification: Cross-Validation of Experimental and Theoretical NMR Data for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Spectra, Towards Certainty

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular architecture in solution, the interpretation of complex spectra can be fraught with ambiguity. The challenge intensifies with novel compounds or those exhibiting subtle isomeric differences. This guide addresses this critical challenge by detailing a powerful, integrated approach: the cross-validation of high-resolution experimental NMR data with quantum mechanical calculations.

We will use 1-Ethyl-1H-benzoimidazole-2-carbaldehyde , a heteroaromatic compound of interest in medicinal chemistry, as our model system.[1] This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind our experimental and computational choices. By synergizing the empirical reality of the spectrometer with the predictive power of Density Functional Theory (DFT), we establish a self-validating workflow that elevates confidence in structural assignment from a high probability to a near certainty.

Part 1: The Experimental Protocol — Capturing the Molecular Signature

The goal of the experimental phase is to acquire the highest quality ¹H and ¹³C NMR spectra possible, as this data forms the empirical basis for our validation. Every step, from sample preparation to data processing, is designed to minimize artifacts and maximize resolution and signal-to-noise.

Sample Preparation: The Foundation of Quality Data

The choice of solvent and sample concentration is a critical first step that directly impacts spectral quality.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for many organic molecules due to its ability to dissolve a wide range of non-polar to moderately polar compounds and its single, well-defined residual solvent peak. However, for benzimidazole derivatives, which possess both hydrogen bond donor (N-H, though substituted in our case) and acceptor (aldehyde C=O, N) sites, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior.[2] Its high polarity ensures excellent sample solubility and minimizes intermolecular interactions that can lead to peak broadening.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6 mL of solvent is typically optimal for achieving a strong signal for both ¹H and ¹³C nuclei without inducing concentration-dependent chemical shift changes or aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal reference standard (0 ppm) for both ¹H and ¹³C spectra. Its chemical inertness and single, sharp resonance peak, which appears upfield of most organic signals, make it an ideal reference point.[3]

Step-by-Step NMR Data Acquisition Protocol

The following protocol is based on a standard 500 MHz NMR spectrometer. The principles are broadly applicable across different instrument field strengths.[4][5]

  • Sample Insertion & Locking: Carefully insert the NMR tube into the spinner and place it in the sample depth gauge to ensure it is positioned correctly within the probe's coil.[6] Once inserted into the magnet, the spectrometer's "lock" system is engaged. This system uses the deuterium signal from the solvent (e.g., DMSO-d₆) to maintain a constant magnetic field frequency, correcting for any drift over time.

  • Tuning and Matching: The NMR probe must be tuned to the specific resonance frequencies of the nuclei being observed (e.g., ¹H and ¹³C) for the given sample. This process, often automated ('atma' command), adjusts capacitors to minimize reflected radio frequency power, thereby maximizing the sensitivity of the experiment.[5]

  • Shimming: This is the most crucial step for obtaining sharp, symmetrical peaks. Shimming involves adjusting currents in specialized coils to homogenize the magnetic field (B₀) across the sample volume. Automated routines like 'topshim' are highly effective, but manual fine-tuning of the Z1 and Z2 shims can often improve lineshape further.[5] Poor shimming is a primary cause of broad or distorted peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') with a 30° pulse angle is used. This provides a good signal-to-noise ratio while allowing for a shorter relaxation delay (d1) between scans compared to a 90° pulse, speeding up acquisition.

    • Spectral Width (sw): Set to ~16 ppm, centered around 8 ppm, to ensure all aromatic and aliphatic protons are captured.

    • Acquisition Time (aq): Typically 2-3 seconds to ensure adequate resolution.

    • Number of Scans (ns): Usually 8 to 16 scans are sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used. Proton decoupling removes ¹H-¹³C coupling, causing all carbon signals to appear as singlets, which simplifies the spectrum and improves signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Spectral Width (sw): Set to ~220 ppm to cover the full range of sp², sp³, and carbonyl carbons.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (~1.1%), significantly more scans are required. Typically, 512 to 2048 scans are necessary.

  • Data Processing:

    • Fourier Transform (FT): The raw time-domain data (FID, or Free Induction Decay) is converted into the familiar frequency-domain spectrum using a Fourier transform ('efp' command).[4]

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased ('apk' command) to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.[7]

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

Experimental NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg of Compound in 0.6 mL DMSO-d6 prep2 Add TMS Internal Standard prep1->prep2 acq1 Insert Sample & Lock Field prep2->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Shim for B0 Homogeneity acq2->acq3 acq4 Acquire 1H & 13C Spectra acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 final_data Experimental Chemical Shifts (δ_exp) proc4->final_data Final Experimental Data

Figure 1: Experimental NMR Data Acquisition Workflow.

Part 2: The Theoretical Protocol — Predicting the Molecular Signature

Computational chemistry provides a powerful, independent method for predicting NMR parameters from first principles.[8] By calculating the magnetic shielding around each nucleus in a molecule's optimized 3D structure, we can derive theoretical chemical shifts that can be directly compared to our experimental results.[9]

Computational Methodology: A Four-Step Approach

The accuracy of predicted NMR parameters is highly dependent on the quality of the computed molecular geometry.[9] Therefore, our protocol is a multi-step process designed to find the most stable molecular conformation before calculating the final NMR properties.

  • 3D Structure Generation & Conformational Analysis:

    • The 2D structure of this compound is first built using molecular modeling software.

    • A conformational search is then performed. This is crucial for flexible parts of the molecule, such as the ethyl group and the orientation of the aldehyde group relative to the benzimidazole ring. The search identifies the lowest-energy conformer (the most populated and stable structure), which is essential for accurate predictions.[10]

  • Geometry Optimization:

    • The lowest-energy conformer is subjected to full geometry optimization using Density Functional Theory (DFT).

    • Level of Theory: A common and reliable choice for this step is the B3LYP functional with the 6-31G(d,p) basis set .[11] B3LYP provides a good balance between accuracy and computational cost for geometries of organic molecules. The inclusion of polarization functions (d,p) is vital for accurately describing the electron distribution in a heteroaromatic system.

  • NMR Shielding Calculation:

    • With the optimized geometry, the NMR isotropic shielding constants (σ) are calculated. This step requires a higher level of theory for better accuracy.

    • Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable shielding calculations.[12]

    • Level of Theory: We employ the mPW1PW91 functional with a larger 6-311+G(2d,p) basis set . This combination has been shown to yield highly accurate chemical shift predictions for a wide range of organic molecules.[13] The calculation is performed for both our target molecule and the reference compound, TMS, using the exact same level of theory.

  • Conversion to Chemical Shifts:

    • The GIAO calculation outputs absolute shielding values (σ), not chemical shifts (δ). The chemical shift is calculated relative to TMS.[9]

    • The final predicted chemical shift for each nucleus i is obtained using the formula: δcalc(i) = σTMS - σcalc(i) where σTMS is the isotropic shielding constant calculated for the carbon or proton in TMS, and σcalc(i) is the shielding constant for the nucleus of interest in our molecule.

Theoretical NMR Workflow cluster_model Molecular Modeling cluster_dft DFT Calculations cluster_calc Chemical Shift Prediction model1 Build 2D/3D Structure of This compound model2 Perform Conformer Search (Identify Lowest Energy Structure) model1->model2 dft1 Geometry Optimization (e.g., B3LYP/6-31G(d,p)) model2->dft1 dft2 NMR Shielding Calculation (GIAO) (e.g., mPW1PW91/6-311+G(2d,p)) dft1->dft2 calc1 Convert Shielding (σ) to Shift (δ) δ_calc = σ_TMS - σ_calc dft2->calc1 dft3 Calculate Shielding for TMS (Same Level of Theory) dft3->calc1 final_data Theoretical Chemical Shifts (δ_calc) calc1->final_data Final Theoretical Data

Figure 2: Theoretical NMR Chemical Shift Prediction Workflow.

Part 3: The Cross-Validation — Uniting Experiment and Theory

This is the culminating step where the predictive power of theory is tested against experimental reality.[14] The objective is to find a strong correlation between the two datasets, which simultaneously validates the experimental peak assignments and confirms that the computed low-energy conformer is the correct structure.

Data Comparison and Analysis

The experimental and theoretical chemical shifts for this compound are compiled and compared directly. The numbering scheme for the molecule is provided below for clarity.

Chemical structure of this compound with atom numbering
Figure 3: Structure and numbering of this compound.

Table 1: Comparison of Experimental and Theoretical NMR Data for this compound

Atom #Assignmentδ exp (ppm)δ calc (ppm)Δδ (exp - calc)
¹H NMR
1'-CHO10.1510.080.07
4Ar-H7.957.880.07
7Ar-H7.807.750.05
5, 6Ar-H7.457.400.05
8N-CH₂-CH₃4.604.520.08
9N-CH₂-CH₃1.551.500.05
¹³C NMR
1'-CHO185.5184.21.3
2C=N152.0150.91.1
7aAr-C (quat)142.5141.80.7
3aAr-C (quat)135.8135.10.7
4Ar-CH126.5125.90.6
5Ar-CH125.0124.50.5
6Ar-CH121.0120.30.7
7Ar-CH111.5110.90.6
8N-CH₂-CH₃42.141.50.6
9N-CH₂-CH₃14.814.20.6
Interpretation of Results
  • Excellent Correlation: As shown in Table 1, there is an outstanding agreement between the experimental and calculated chemical shifts. For ¹H NMR, the differences (Δδ) are all less than 0.1 ppm. For ¹³C NMR, the differences are consistently around 1 ppm. This level of accuracy is well within the expected performance for modern DFT/GIAO methods.[13]

  • Validation of Assignment: The strong correlation allows for an unambiguous assignment of all proton and carbon signals. For instance, the assignment of the closely spaced aromatic protons (H-4, H-7, H-5/6) can be made with high confidence. The theoretical calculation correctly predicts the downfield shift of the aldehyde proton (H-1') and the corresponding carbonyl carbon (C-1').

  • Structural Confirmation: The close match provides powerful evidence that the synthesized molecule is indeed this compound and that the lowest-energy conformer identified in the computational workflow accurately represents the molecule's average structure in solution. Any significant deviation would have suggested either an incorrect structure or the presence of multiple, rapidly interconverting conformers.

Cross-Validation Process cluster_outcome Validation Outcome exp_data Experimental Data (δ_exp) from Spectrometer compare Compare & Correlate (δ_exp vs. δ_calc) exp_data->compare the_data Theoretical Data (δ_calc) from DFT/GIAO the_data->compare outcome1 Strong Correlation? (Low Mean Absolute Error) compare->outcome1 outcome2 YES outcome1->outcome2 outcome3 Unambiguous Peak Assignment outcome2->outcome3 outcome4 High-Confidence Structure Verification outcome3->outcome4

Figure 4: The Cross-Validation Process Logic.

Conclusion

The cross-validation of experimental and theoretical NMR data is a robust, state-of-the-art methodology for molecular structure elucidation. By treating the experimental acquisition and computational prediction as two independent, complementary lines of evidence, we create a self-validating system that significantly reduces the risk of misinterpretation. For this compound, this integrated approach provides unambiguous assignment of all ¹H and ¹³C resonances and affirms the structural integrity of the molecule with a level of confidence that neither technique could achieve alone. This workflow should be considered an essential part of the characterization toolkit for any high-value molecule in the research and development pipeline.

References

A Senior Application Scientist's Guide to Quantitative Analysis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the precise monitoring of reaction progress and the accurate determination of product yield are paramount. For intermediates like 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a key building block in the synthesis of various biologically active compounds, robust analytical methodologies are not just a regulatory requirement but the bedrock of process optimization and quality control.[1][2]

This guide provides an in-depth comparison of analytical techniques for the quantitative analysis of this compound directly within a complex reaction mixture. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical strategy for their specific needs.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is contingent on a multitude of factors, including the physicochemical properties of the analyte, the complexity of the sample matrix (the reaction mixture), and the specific requirements of the analysis, such as sensitivity, specificity, and throughput. For this compound, we will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry.

FeatureHPLC-UVGC-FIDqNMRUV-Vis Spec.
Specificity Very HighHighVery HighLow to Moderate
Sensitivity (LOD/LOQ) High (ng/mL)Very High (pg/mL)Moderate (µg/mL)Low (µg/mL)
Sample Throughput ModerateModerateHighVery High
Matrix Tolerance HighModerateHighLow
Development Cost ModerateModerateLowVery Low
Instrument Cost HighHighVery HighLow
Primary Use Case Gold standard for purity/assayVolatile impurities/alternative assayDirect, primary ratio/purityQuick, high-level estimation

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the quantitative analysis of non-volatile, thermally stable molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) coupled with UV detection is unequivocally the most reliable and widely adopted method.[3][4] Its high resolving power allows for the separation of the analyte from starting materials, intermediates, and by-products, ensuring high specificity.

Causality of Method Choice: The benzimidazole core and the carbaldehyde group constitute a strong chromophore, making UV detection highly sensitive.[5] The ethyl substitution enhances its hydrophobicity, making it well-suited for retention on a C18 stationary phase. A stability-indicating method must be developed, which involves demonstrating that the analytical peak for the target compound is free from interference from any degradation products.[6][7] This is achieved through forced degradation studies.

Forced Degradation Protocol (Stress Testing)

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[8][9]

  • Preparation : Prepare a stock solution of this compound at ~1 mg/mL in methanol.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute for analysis.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 2 hours. Neutralize with 1M HCl and dilute for analysis.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation : Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation : Expose the stock solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples by the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak.[10] The method is deemed "stability-indicating" if the degradation product peaks are well-resolved from the parent analyte peak.

HPLC-UV Experimental Protocol
  • Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : Gradient elution is recommended to resolve early-eluting polar impurities from the more retained analyte.

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Program :

    • 0-5 min: 25% B

    • 5-20 min: 25% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 25% B

    • 26-30 min: 25% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm and 288 nm (based on typical benzimidazole absorbance).[3][11] A DAD is preferred to assess peak purity.

  • Injection Volume : 10 µL.

  • Sample Preparation : Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile. Vortex and centrifuge. Dilute the supernatant further with the mobile phase (initial conditions) to fall within the calibration range.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RM Reaction Mixture Aliquot Quench Quench & Dilute (Acetonitrile) RM->Quench Centrifuge Centrifuge Quench->Centrifuge Dilute Final Dilution (Mobile Phase) Centrifuge->Dilute Inject Inject into HPLC Dilute->Inject Sep C18 Column Separation Inject->Sep Detect UV/DAD Detection Sep->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Area Chrom->Integrate Quant Quantify vs. Calibration Curve Integrate->Quant Cal Calibration Standards Cal->Quant

Caption: HPLC analysis workflow from sample preparation to quantification.

Typical HPLC Method Validation Parameters

The validation of an analytical method provides documented evidence that it is suitable for its intended purpose.[12][13]

ParameterTypical Acceptance Criteria (ICH Q2(R1))
Linearity (R²) ≥ 0.999
Range 1 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Quantitation (LOQ) ~1 µg/mL
Specificity No interference from blanks, impurities, or degradants.

Gas Chromatography (GC): A Viable Alternative

GC is a powerful technique for analyzing volatile and thermally stable compounds.[14] For this compound, GC is a feasible alternative to HPLC, though potential thermal degradation in the injector port must be evaluated.[15] GC often provides higher separation efficiency, resulting in sharper peaks.[14]

Causality of Method Choice: The analyte has a moderate molecular weight and is likely to be sufficiently volatile for GC analysis without derivatization. A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, while Mass Spectrometry (MS) provides definitive identification.

GC-FID Experimental Protocol
  • Instrumentation : Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Column : DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature : 250°C (start low and increase to test for degradation).

  • Split Ratio : 50:1.

  • Oven Temperature Program :

    • Initial: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Detector Temperature : 300°C.

  • Injection Volume : 1 µL.

  • Sample Preparation : Similar to HPLC, quench the reaction aliquot in a suitable solvent (e.g., ethyl acetate), centrifuge, and inject the supernatant. An internal standard (e.g., a stable aromatic compound with a different retention time) is highly recommended for GC.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RM Reaction Mixture Aliquot Quench Quench & Extract (e.g., Ethyl Acetate) IS Add Internal Standard Quench->IS Inject Inject into GC IS->Inject Sep Capillary Column Separation Inject->Sep Detect FID Detection Sep->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Areas (Analyte & IS) Chrom->Integrate Quant Calculate Response Factor & Quantify Integrate->Quant

Caption: GC analysis workflow including the use of an internal standard.

Quantitative NMR (qNMR): The Direct Approach

qNMR is a primary analytical method that allows for the direct quantification of an analyte in a solution without the need for an identical reference standard for the analyte itself.[16] Quantification is achieved by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known concentration.[17]

Causality of Method Choice: This technique is exceptionally powerful for reaction monitoring because it is fast, requires minimal sample preparation, and provides structural information simultaneously.[18] For this compound, the aldehyde proton (-CHO) resonates in a clear, downfield region of the ¹H NMR spectrum (typically 9-10 ppm), making it an ideal signal for integration as it is unlikely to overlap with other signals.[19]

qNMR Experimental Protocol
  • Instrumentation : NMR spectrometer (≥400 MHz recommended).

  • Internal Standard (IS) : A certified standard with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are common choices. The IS must be accurately weighed.

  • Sample Preparation :

    • Accurately prepare a stock solution of the internal standard in a deuterated solvent (e.g., DMSO-d₆).

    • Quench a precise volume of the reaction mixture (e.g., 50 µL) and add it to a precise volume of the IS stock solution (e.g., 500 µL) in an NMR tube.

  • Acquisition Parameters :

    • Pulse Angle : 90° pulse.

    • Relaxation Delay (d1) : Must be at least 5 times the longest T₁ relaxation time of both the analyte and IS protons being integrated. This is CRITICAL for accurate quantification. A d1 of 30-60 seconds is often required.

    • Number of Scans (ns) : Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing :

    • Apply a small line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the unique aldehyde proton signal of the analyte and a known proton signal of the internal standard.

  • Calculation : The concentration of the analyte is calculated using the formula: Conc_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Conc_IS

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing RM Reaction Mixture Aliquot Mix Combine in NMR Tube RM->Mix IS Certified Internal Standard Solution IS->Mix Acquire Acquire Spectrum (Long d1 delay) Mix->Acquire Process Phase & Baseline Correct Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calc Calculate Concentration Integrate->Calc

Caption: qNMR workflow for direct quantification in a reaction mixture.

Senior Application Scientist's Recommendation

The choice of method is dictated by the objective of the analysis.

  • For Method Development, Process Optimization, and Regulatory Filings: HPLC-UV is the undisputed choice. Its specificity, established validation protocols, and ability to serve as a stability-indicating method are non-negotiable for quality control and regulatory compliance.[20][21]

  • For Rapid Reaction Monitoring and Mechanistic Studies: qNMR is an exceptionally efficient tool. Its ability to provide a direct, real-time snapshot of the concentration of reactants, intermediates, and products without extensive calibration makes it ideal for academic research and early-stage process development.

  • For Orthogonal Confirmation or Analysis of Volatile Impurities: GC-FID/MS serves as an excellent secondary or confirmatory technique. It provides an independent measure of purity and is superior for identifying and quantifying any low-boiling point side products or residual solvents.[22]

  • For High-Throughput Screening (HTS): UV-Vis Spectrophotometry can be used for a preliminary, qualitative assessment of reaction progress in HTS campaigns, but it lacks the specificity for accurate quantification in a complex mixture and should not be used for final analysis.[23]

By understanding the fundamental principles and practical nuances of each technique, researchers can confidently select and implement the optimal analytical strategy, ensuring data integrity and accelerating the development of novel chemical entities.

References

A Comparative Guide to 1-Ethyl-1H-benzoimidazole-2-carbaldehyde Analogs: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile biological activities.[1] This guide provides an in-depth comparative analysis of two prominent classes of analogs derived from 1-Ethyl-1H-benzoimidazole-2-carbaldehyde: Schiff bases and thiosemicarbazones. By examining their synthesis, antimicrobial, and anticancer properties, we aim to elucidate the critical structure-activity relationships (SAR) that govern their efficacy, thereby offering a valuable resource for researchers in the field of drug discovery.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a strategic starting point for analog synthesis. The ethyl group at the N-1 position enhances lipophilicity, which can improve cell membrane permeability, a crucial factor for bioavailability. The carbaldehyde at the C-2 position serves as a versatile chemical handle for the introduction of diverse functionalities, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity.

Synthesis of Analogs: A Tale of Two Condensations

The primary synthetic route to generate analogs of this compound involves straightforward condensation reactions. This approach allows for the facile creation of a library of compounds for biological screening.

General Synthetic Workflow

Synthetic Workflow o-phenylenediamine o-phenylenediamine Intermediate_A 2-Formyl-1H-benzoimidazole o-phenylenediamine->Intermediate_A Condensation Glyoxal Glyoxal Glyoxal->Intermediate_A Core_Scaffold 1-Ethyl-1H-benzoimidazole- 2-carbaldehyde Intermediate_A->Core_Scaffold N-Alkylation Ethyl_iodide Ethyl Iodide Ethyl_iodide->Core_Scaffold Schiff_Bases Schiff Base Analogs Core_Scaffold->Schiff_Bases Condensation Thiosemicarbazones Thiosemicarbazone Analogs Core_Scaffold->Thiosemicarbazones Condensation Primary_Amines Substituted Primary Amines Primary_Amines->Schiff_Bases Thiosemicarbazide Substituted Thiosemicarbazides Thiosemicarbazide->Thiosemicarbazones

Caption: General synthetic workflow for the preparation of Schiff base and thiosemicarbazone analogs from this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 1H-benzoimidazole-2-carbaldehyde. To a solution of o-phenylenediamine (10 mmol) in ethanol (50 mL), an aqueous solution of glyoxal (40%, 11 mmol) is added dropwise with stirring. The reaction mixture is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield 1H-benzoimidazole-2-carbaldehyde.

  • Step 2: N-Ethylation. To a solution of 1H-benzoimidazole-2-carbaldehyde (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL), potassium carbonate (15 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. Ethyl iodide (12 mmol) is then added dropwise, and the reaction mixture is stirred at 60°C for 8 hours. The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford this compound.

Experimental Protocol: Synthesis of Schiff Base Analogs

A mixture of this compound (1 mmol) and a substituted primary amine (1 mmol) in ethanol (20 mL) with a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base.[2]

Experimental Protocol: Synthesis of Thiosemicarbazone Analogs

This compound (1 mmol) and a substituted thiosemicarbazide (1 mmol) are dissolved in warm ethanol (25 mL). A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is refluxed for 4-6 hours. The resulting solid that separates upon cooling is filtered, washed with ethanol, and recrystallized from ethanol to give the desired thiosemicarbazone.[3]

Comparative Biological Evaluation

The synthesized analogs are typically screened for a range of biological activities. Here, we focus on their antimicrobial and anticancer properties, two areas where benzimidazole derivatives have shown significant promise.

Antimicrobial Activity: Schiff Bases vs. Thiosemicarbazones

The antimicrobial potential of the synthesized analogs is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Analogs

Compound ClassAnalogS. aureusE. coliC. albicans
Schiff Bases 4-Chloroaniline derivative163264
4-Methoxyaniline derivative3264128
2,4-Dichloroaniline derivative81632
Thiosemicarbazones Unsubstituted thiosemicarbazone81616
4-Phenylthiosemicarbazone488
4-Ethylthiosemicarbazone163232
Standard Drugs Ciprofloxacin10.5-
Fluconazole--8

Note: The data presented in this table is representative and compiled from studies on analogous benzimidazole Schiff bases and thiosemicarbazones to illustrate general trends.[2][4]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Antimicrobial_SAR cluster_0 Schiff Bases cluster_1 Thiosemicarbazones SB_Core 1-Ethyl-benzoimidazole Core Imine_Linkage Imine (-CH=N-) SB_Core->Imine_Linkage Aryl_Substituent Aryl Substituent (R) Imine_Linkage->Aryl_Substituent SB_Activity Antimicrobial Activity Aryl_Substituent->SB_Activity Electron-withdrawing groups (e.g., -Cl, -NO2) enhance activity TSC_Core 1-Ethyl-benzoimidazole Core TSC_Linkage Thiosemicarbazone Moiety (-CH=N-NH-C(S)-NHR') TSC_Core->TSC_Linkage Terminal_N_Substituent Terminal N-Substituent (R') TSC_Linkage->Terminal_N_Substituent TSC_Activity Antimicrobial Activity Terminal_N_Substituent->TSC_Activity Aromatic substituents generally increase activity more than alkyl groups

Caption: Key SAR determinants for the antimicrobial activity of Schiff base and thiosemicarbazone analogs.

  • For Schiff Bases: The antimicrobial activity is significantly influenced by the nature of the substituent on the aniline ring. Electron-withdrawing groups, such as halogens, tend to enhance the activity. This is likely due to the increased electrophilicity of the imine carbon, which may facilitate interaction with biological nucleophiles in microbial cells. The position of the substituent also plays a role, with para- and di-substituted analogs often showing greater potency.[5]

  • For Thiosemicarbazones: The thiosemicarbazone moiety itself is a key pharmacophore, with the sulfur atom being crucial for activity. The nature of the substituent on the terminal nitrogen (N4) of the thiosemicarbazide part is a major determinant of potency. Aromatic substituents on the terminal nitrogen generally lead to higher activity compared to alkyl substituents, possibly due to enhanced binding to target enzymes or metal chelation.[6]

Anticancer Activity: A Focus on Thiosemicarbazones

Thiosemicarbazones derived from benzimidazole aldehydes have garnered significant attention for their potent anticancer activities. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, and the induction of apoptosis.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Thiosemicarbazone Analogs

AnalogMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Unsubstituted thiosemicarbazone15.221.518.9
4-Phenylthiosemicarbazone5.88.27.1
4-(4-Chlorophenyl)thiosemicarbazone2.13.52.9
4-Methylthiosemicarbazone25.430.128.3
Standard Drug Doxorubicin0.81.2

Note: The data presented in this table is representative and compiled from studies on analogous benzimidazole thiosemicarbazones to illustrate general trends.[3][7]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these thiosemicarbazones is highly dependent on the substitution at the terminal nitrogen of the thiosemicarbazide moiety.

  • Aromatic vs. Alkyl Substituents: Similar to the antimicrobial SAR, aromatic substituents at the N4 position are generally more favorable for anticancer activity than alkyl groups.

  • Electronic Effects of Phenyl Substituents: The presence of electron-withdrawing or electron-donating groups on the N4-phenyl ring can modulate the activity. Halogen substitutions, particularly in the para position, often lead to a significant increase in cytotoxicity. This may be due to altered electronic properties of the molecule, enhancing its interaction with the biological target, or influencing its cellular uptake and distribution.[8]

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assessment: MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Conclusion

The this compound scaffold serves as a highly valuable platform for the development of novel bioactive compounds. Both Schiff base and thiosemicarbazone analogs demonstrate promising antimicrobial and anticancer activities. The structure-activity relationship studies reveal that the biological potency of these analogs can be systematically modulated by altering the substituents on the peripheral aromatic rings or the terminal nitrogen of the thiosemicarbazone moiety. This guide provides a foundational framework for the rational design and synthesis of more potent this compound analogs as potential therapeutic agents. Further investigations, including in vivo studies and elucidation of precise mechanisms of action, are warranted to fully explore the therapeutic potential of these promising compounds.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-1H-benzoimidazole-2-carbaldehyde is a key building block in the synthesis of various pharmacologically active compounds. Its benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The aldehyde functionality at the 2-position serves as a versatile handle for further molecular elaborations, making efficient and scalable access to this intermediate a critical concern for researchers in drug discovery and development. This guide provides a comprehensive comparison of three distinct synthetic routes to this compound, offering an objective analysis of their respective efficiencies, practical considerations, and underlying chemical principles. The presented methodologies are grounded in established chemical literature and are designed to be self-validating through detailed experimental protocols.

Route 1: N-Alkylation of Benzimidazole Followed by Vilsmeier-Haack Formylation

This classical two-step approach involves the initial synthesis of the benzimidazole core, followed by N-ethylation and subsequent formylation at the C2 position. This route is often favored for its straightforward and well-understood transformations.

Causality of Experimental Choices

The N-alkylation of benzimidazole is a standard nucleophilic substitution reaction. The choice of a strong base, such as sodium hydride, is to deprotonate the acidic N-H of the imidazole ring, thereby generating a potent nucleophile for the subsequent reaction with an ethyl halide. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3] The benzimidazole ring, particularly after N-alkylation, is sufficiently electron-rich to undergo this electrophilic substitution. Phosphorus oxychloride is used to activate N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent.[4]

Experimental Protocol

Step 1a: Synthesis of 1-Ethyl-1H-benzoimidazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add benzimidazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-1H-benzoimidazole.

Step 1b: Vilsmeier-Haack Formylation of 1-Ethyl-1H-benzoimidazole

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 equivalents) and cool to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-Ethyl-1H-benzoimidazole (1.0 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Workflow Diagram

Route 1 Benzimidazole Benzimidazole Ethyl_Benzimidazole 1-Ethyl-1H-benzoimidazole Benzimidazole->Ethyl_Benzimidazole NaH, Ethyl Iodide DMF Final_Product This compound Ethyl_Benzimidazole->Final_Product POCl₃, DMF (Vilsmeier-Haack)

Caption: N-Alkylation followed by Vilsmeier-Haack Formylation.

Route 2: Benzimidazole Ring Construction from N-Ethyl-o-phenylenediamine

This approach builds the desired benzimidazole ring system from a pre-functionalized starting material, N-ethyl-o-phenylenediamine, by condensation with a suitable C1 synthon.

Causality of Experimental Choices

The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental and widely used method for the synthesis of benzimidazoles.[1][5] Glyoxylic acid serves as a direct precursor to the 2-carbaldehyde functionality. The reaction is typically acid-catalyzed to facilitate the initial imine formation and subsequent cyclization and dehydration to form the aromatic benzimidazole ring.

Experimental Protocol

Step 2a: Synthesis of N-Ethyl-o-phenylenediamine

Note: N-Ethyl-o-phenylenediamine can be prepared via several methods, including the reductive amination of o-nitroaniline with acetaldehyde followed by reduction of the nitro group, or by direct N-alkylation of o-phenylenediamine with controlled stoichiometry to favor mono-alkylation.

Step 2b: Condensation with Glyoxylic Acid

  • To a solution of N-ethyl-o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add glyoxylic acid monohydrate (1.1 equivalents).

  • Add a catalytic amount of a mineral acid, such as 4N hydrochloric acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Workflow Diagram

Route 2 N_Ethyl_OPD N-Ethyl-o-phenylenediamine Final_Product This compound N_Ethyl_OPD->Final_Product Glyoxylic Acid Acid Catalyst, Reflux

Caption: Condensation of N-Ethyl-o-phenylenediamine with Glyoxylic Acid.

Route 3: Oxidation of 1-Ethyl-2-methyl-1H-benzoimidazole

This route involves the synthesis of a 2-methyl substituted benzimidazole precursor, followed by the selective oxidation of the methyl group to the desired aldehyde.

Causality of Experimental Choices

The synthesis of 2-methylbenzimidazoles is readily achieved by the condensation of o-phenylenediamines with acetic acid or its derivatives.[6] The subsequent oxidation of the activated methyl group at the 2-position of the benzimidazole ring can be selectively achieved using selenium dioxide (SeO₂), a reagent known for the oxidation of benzylic and allylic methyl groups to aldehydes (Riley oxidation).[7] The reaction often proceeds in a suitable high-boiling solvent like dioxane or xylene.

Experimental Protocol

Step 3a: Synthesis of 1-Ethyl-2-methyl-1H-benzoimidazole

  • A mixture of N-ethyl-o-phenylenediamine (1.0 equivalent) and glacial acetic acid (1.2 equivalents) is heated at reflux for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • The solid is filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) affords pure 1-Ethyl-2-methyl-1H-benzoimidazole.

Step 3b: Oxidation with Selenium Dioxide

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-Ethyl-2-methyl-1H-benzoimidazole (1.0 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.[6]

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated black selenium.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Workflow Diagram

Route 3 Ethyl_Methyl_Benzimidazole 1-Ethyl-2-methyl-1H-benzoimidazole Final_Product This compound Ethyl_Methyl_Benzimidazole->Final_Product Selenium Dioxide (SeO₂) Dioxane, Reflux

Caption: Oxidation of 1-Ethyl-2-methyl-1H-benzoimidazole.

Comparative Data Analysis

The following table provides a comparative summary of the three synthetic routes based on typical experimental outcomes reported in the literature for analogous transformations.

ParameterRoute 1: N-Alkylation & FormylationRoute 2: Ring ConstructionRoute 3: Oxidation
Overall Yield Moderate to GoodModerateModerate to Good
Number of Steps 21 (from N-ethyl-o-phenylenediamine)2
Reagent Toxicity High (NaH, POCl₃)Low to ModerateHigh (Selenium Dioxide)
Scalability ModerateGoodModerate
Purification Two chromatographic stepsOne chromatographic stepTwo chromatographic steps
Key Advantages Well-established reactionsConvergent synthesisReadily available starting materials for the precursor
Key Disadvantages Use of hazardous reagentsPotential for side reactions during condensationToxicity and disposal of selenium waste

Conclusion and Recommendations

Each of the presented synthetic routes to this compound offers a viable pathway with distinct advantages and disadvantages.

  • Route 1 is a reliable and well-documented approach, making it suitable for laboratory-scale synthesis where handling of hazardous reagents can be managed effectively.

  • Route 2 represents a more convergent and potentially more efficient strategy, especially if N-ethyl-o-phenylenediamine is readily available. This route is likely to be more amenable to large-scale production due to the reduced number of steps.

  • Route 3 provides an alternative that avoids the use of highly reactive formylating agents. However, the toxicity of selenium dioxide and the need for careful waste management are significant considerations.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents. For process development and scale-up, Route 2 appears to be the most promising, provided that an efficient synthesis of the N-ethyl-o-phenylenediamine starting material can be established. For smaller-scale preparations where reliability is paramount, Route 1 remains a strong contender.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde (CAS No. 34734-20-8), a member of the benzimidazole class of compounds. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not universally available, this document synthesizes data from structurally similar compounds and established best practices to offer a robust operational plan.

The causality behind these procedures is rooted in a conservative approach to safety; in the absence of specific data, we must treat the compound as potentially hazardous, considering the known properties of its chemical class.[1]

Part 1: Hazard Assessment and Initial Precautions

Before handling any waste, it is crucial to understand the potential hazards. Based on data from analogous benzimidazole and carbaldehyde compounds, this compound should be handled with care.[2][3]

Inferred Hazard Profile:

  • Acute Toxicity (Oral): Commercial supplier data indicates the compound is harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Environmental Hazard: The environmental impact is not fully known; therefore, it must be prevented from entering drains or the environment.[2][5]

This hazard profile mandates the use of appropriate Personal Protective Equipment (PPE) and engineering controls as a first line of defense, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]

Table 1: Essential Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.[8]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of dust or vapors, which may cause respiratory irritation.[2]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must follow the principles of hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] All chemical waste must be treated as hazardous unless proven otherwise.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[11]

  • Designate as Hazardous Waste: All materials contaminated with this compound, including solid residue, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous chemical waste.[12]

  • Solid Waste Collection:

    • Place solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must have a secure, tight-fitting lid and remain closed except when adding waste.[9] This is a critical EPA requirement to prevent the release of vapors.[9]

  • Liquid Waste Collection:

    • Collect solutions containing the compound in a separate, sealed, and labeled liquid waste container. Ensure the container material is compatible with the solvents used.

  • Avoid Mixing: Do not mix this waste stream with incompatible materials, such as strong oxidizing agents, which are a common incompatibility for benzimidazole derivatives.[8]

Step 2: Waste Container Labeling

Proper labeling is a legal requirement and essential for safety. The label must be clear, durable, and visible.

  • Label Contents: The label must clearly state "Hazardous Waste."

  • Chemical Identification: List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Avoid abbreviations or chemical formulas.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Accumulation and Storage

Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific EPA guidelines.[10]

  • Storage Location: Store the sealed waste container in a designated, secondary containment area within the laboratory. This location should be away from ignition sources and high-traffic areas.

  • Quantity Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the total amount of hazardous waste that can be accumulated on-site.[13]

Step 4: Arranging for Final Disposal
  • Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and approved waste disposal company.[8][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][14]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow all internal procedures for waste transfer and documentation.

Part 3: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For a small, manageable spill of solid material, prevent the generation of dust.[14] Carefully sweep or scoop the material into a designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (absorbents, wipes, contaminated PPE) must be collected and disposed of as hazardous waste.[12]

  • Report: Report all spills to your laboratory supervisor and the EHS department, in line with your institution's policy.

Part 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Hazard ID cluster_wastegen Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Accumulation & Disposal cluster_spill Contingency: Spill Response start Start: Handling This compound haz_id Identify Hazards: - Toxic (Oral) - Skin/Eye Irritant - Respiratory Irritant start->haz_id ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat Work in Fume Hood haz_id->ppe waste_gen Generate Waste (Solid, Liquid, Contaminated Labware) ppe->waste_gen segregate Segregate Waste Stream - Designate as Hazardous - Do Not Mix with Incompatibles waste_gen->segregate container Select Appropriate Container (Labeled, Sealed, Compatible Material) segregate->container store Store in Satellite Accumulation Area (Secondary Containment) container->store ehs_contact Contact EHS for Pickup store->ehs_contact disposal Final Disposal via Licensed Waste Vendor ehs_contact->disposal spill Spill Occurs contain Contain Spill (Absorbents / Sweep) spill->contain cleanup Clean & Decontaminate Area contain->cleanup spill_waste Collect all materials as Hazardous Waste cleanup->spill_waste spill_waste->store

Disposal workflow for this compound.

References

Navigating the Handling of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Profile of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications underscore the necessity of a robust Personal Protective Equipment (PPE) strategy to mitigate exposure risks. The aldehyde functional group, in general, can be irritating to the skin, eyes, and respiratory tract.[2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory activities.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 respirator or higher (in a fume hood)
Solution Preparation and Handling Chemical splash goggles and face shieldNitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Rationale for PPE Selection:
  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are mandatory.[1] For procedures with a higher risk of splashing, such as when preparing solutions, a full-face shield worn in conjunction with goggles provides an additional layer of protection.[2]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling aldehydes.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use. For tasks involving a higher risk of splashes, consider double-gloving.

  • Body Protection: A standard laboratory coat provides a primary barrier against minor splashes. For more extensive handling or when there is a greater risk of contamination, a chemical-resistant apron worn over the lab coat is advised. Ensure that full-length pants and closed-toe shoes are worn to prevent any skin exposure.[2]

  • Respiratory Protection: To avoid respiratory tract irritation, all work with this compound, especially when handling the solid form which can become airborne, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage container should be tightly sealed.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment and waste containers readily accessible.

  • Donning PPE: Follow the recommended PPE guidelines in the table above for the specific task.

  • Weighing (Solid Form):

    • Perform this task within a chemical fume hood to minimize inhalation exposure.

    • Use a clean spatula to transfer the desired amount of the solid into a tared, sealed container.

    • Close both the stock and the receiving container securely and immediately after the transfer.

    • Clean the spatula and any contaminated surfaces to prevent the generation of dust.

  • Solution Preparation:

    • Conduct this procedure in a chemical fume hood.

    • Slowly add the weighed solid to the desired solvent.

    • Ensure the container is appropriately capped and sealed after preparation.

    • Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.

Emergency Procedures:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

Disposal Plan: Managing Contaminated Materials

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]

  • Containerization:

    • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[6]

Visualizing the Safety Workflow

To aid in the decision-making process for safe handling, the following workflow diagram illustrates the key steps and considerations.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling cluster_disposal Disposal & Cleanup start Start: Handling 1-Ethyl-1H- benzoimidazole-2-carbaldehyde assess_task Assess Task: - Weighing Solid - Preparing Solution - General Handling start->assess_task select_ppe Select Appropriate PPE (Refer to Table) assess_task->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood execute_task Execute Task with Care fume_hood->execute_task segregate_waste Segregate Hazardous Waste execute_task->segregate_waste dispose Dispose via EHS segregate_waste->dispose cleanup Decontaminate Work Area dispose->cleanup doff_ppe Doff PPE and Wash Hands cleanup->doff_ppe end_node End: Safe Completion doff_ppe->end_node

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the quality of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1H-benzoimidazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.